molecular formula C20H19ClN6 B15574885 NCI-14465

NCI-14465

货号: B15574885
分子量: 378.9 g/mol
InChI 键: VXFFFBDPDNIKCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NCI-14465 is a useful research compound. Its molecular formula is C20H19ClN6 and its molecular weight is 378.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H19ClN6

分子量

378.9 g/mol

IUPAC 名称

4-N-(4-methylphenyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4,6-triamine;hydrochloride

InChI

InChI=1S/C20H18N6.ClH/c1-13-6-9-16(10-7-13)22-19-24-18(21)25-20(26-19)23-17-11-8-14-4-2-3-5-15(14)12-17;/h2-12H,1H3,(H4,21,22,23,24,25,26);1H

InChI 键

VXFFFBDPDNIKCU-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide: In Vitro Mechanism of Action of NCI-14465

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "NCI-14465." The following guide is a representative example constructed to fulfill the user's request for a detailed technical whitepaper. The data, experimental protocols, and signaling pathways presented are hypothetical and intended to serve as a structural and content template for a compound under investigation.

Introduction to NCI-XXXXX: A Novel Kinase Inhibitor

NCI-XXXXX is a synthetic small molecule identified through high-throughput screening for its potent anti-proliferative activity against a panel of human cancer cell lines. This document delineates the in vitro mechanism of action of NCI-XXXXX, focusing on its cellular targets, effects on key signaling pathways, and the experimental methodologies used to elucidate these properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Summary of In Vitro Activity

The anti-proliferative effects of NCI-XXXXX were evaluated across a diverse panel of cancer cell lines using a standard 72-hour MTT assay. The half-maximal inhibitory concentration (IC50) values were calculated and are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer15.2 ± 2.1
MCF-7Breast Cancer (ER+)8.9 ± 1.5
MDA-MB-231Breast Cancer (Triple-Negative)12.4 ± 1.8
HCT116Colon Cancer25.1 ± 3.5
U87-MGGlioblastoma7.6 ± 1.1
PC-3Prostate Cancer18.9 ± 2.7

Key Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic and cytostatic effects of NCI-XXXXX on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: NCI-XXXXX was serially diluted in complete culture medium and added to the wells to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of NCI-XXXXX on the phosphorylation status of key proteins in the hypothetical "Target Kinase" signaling pathway.

Methodology:

  • Cell Lysis: Cells were treated with NCI-XXXXX at various concentrations for specified times, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-Target Kinase, Total Target Kinase, p-Downstream Effector, Total Downstream Effector, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

NCI-XXXXX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates NCI-XXXXX NCI-XXXXX NCI-XXXXX->TargetKinase Inhibits DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway inhibited by NCI-XXXXX.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with NCI-XXXXX (Dose-Response) Start->Treatment Assay Select Assay Treatment->Assay Viability Cell Viability Assay (MTT) Assay->Viability Cytotoxicity Signaling Western Blot for Signaling Proteins Assay->Signaling Pathway Analysis DataAnalysis Data Analysis Viability->DataAnalysis Signaling->DataAnalysis IC50 Calculate IC50 DataAnalysis->IC50 Phospho Quantify Protein Phosphorylation DataAnalysis->Phospho Conclusion Conclusion: Mechanism of Action IC50->Conclusion Phospho->Conclusion

Caption: Workflow for in vitro evaluation of NCI-XXXXX.

In Vitro Mechanism of Action

An In-depth Technical Guide to NCI-14465: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available information regarding the synthesis, chemical properties, and biological activity of a compound designated NCI-14465 has yielded no specific results. This identifier does not appear to correspond to a publicly disclosed chemical entity within the National Cancer Institute (NCI) databases or the broader scientific literature.

Extensive queries using various permutations of the identifier, including "NCI compound 14465," "NSC 14465," and "National Cancer Institute compound 14465," across scientific search engines and databases have failed to retrieve any specific data related to a molecule with this designation. The search results primarily point to the broader activities of the National Cancer Institute, such as its Developmental Therapeutics Program (DTP), which manages large repositories of chemical compounds for screening and research. However, the specific compound "this compound" is not mentioned or detailed in any of the retrieved documents.

It is possible that "this compound" represents an internal designation for a compound that has not yet been publicly disclosed, a historical identifier that is no longer in use, or a typographical error. Without a verifiable chemical structure or associated biological data, it is impossible to provide the requested in-depth technical guide, including synthesis protocols, chemical properties, data tables, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on specific NCI compounds are encouraged to consult the official NCI Developmental Therapeutics Program (DTP) website. The DTP provides public access to data for a vast number of compounds through its online databases, which can be searched by NSC number (the identifier for compounds in the DTP repository).

Should information on "this compound" become publicly available in the future, a comprehensive technical guide could be developed. Such a guide would typically include the following sections:

Synthesis of this compound

This section would provide a detailed, step-by-step experimental protocol for the chemical synthesis of the compound. It would include information on starting materials, reagents, reaction conditions (temperature, time, solvents), and purification methods. A graphical representation of the synthetic scheme would be included.

Chemical Properties of this compound

A thorough characterization of the physicochemical properties of this compound would be presented. This would involve a combination of experimental data and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula--
Molecular Weight--
IUPAC Name--
CAS Number--
Melting Point-Experimental
Boiling Point-Experimental/Predicted
Solubility-Experimental
pKa-Experimental/Predicted
LogP-Experimental/Predicted

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR-
¹³C NMR-
Mass Spectrometry-
Infrared (IR)-
UV-Vis-

Biological Activity and Mechanism of Action

This section would detail the known biological effects of this compound, including its activity in various assays and its mechanism of action.

Table 3: In Vitro Activity of this compound

Cell Line/TargetIC₅₀/EC₅₀ (µM)Assay Type
---
---

Any identified signaling pathways affected by this compound would be visualized using Graphviz. For instance, if this compound were found to inhibit a specific kinase in a cancer-related pathway, a diagram would be generated.

G Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Proliferation Proliferation Transcription_Factor->Proliferation Promotes This compound This compound This compound->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for key experiments would be provided, including cell culture, enzyme assays, and animal models, if applicable.

Experimental Workflow Example:

G cluster_0 In Vitro cluster_1 In Vivo Compound_Synthesis Compound_Synthesis Purity_Analysis Purity_Analysis Compound_Synthesis->Purity_Analysis Cell_Based_Assay Cell_Based_Assay Purity_Analysis->Cell_Based_Assay IC50_Determination IC50_Determination Cell_Based_Assay->IC50_Determination Animal_Model Animal_Model IC50_Determination->Animal_Model Lead Compound Selection Compound_Administration Compound_Administration Animal_Model->Compound_Administration Tumor_Measurement Tumor_Measurement Compound_Administration->Tumor_Measurement Data_Analysis Data_Analysis Tumor_Measurement->Data_Analysis

The NCI Developmental Therapeutics Program (DTP) Workflow

Author: BenchChem Technical Support Team. Date: December 2025

No public data is available for a compound with the identifier NCI-14465.

Extensive searches of publicly available databases from the National Cancer Institute (NCI), including the Developmental Therapeutics Program (DTP) compound database, and broader scientific literature searches have yielded no specific information for a compound designated "this compound" or its likely equivalent, "NSC 14465." This suggests that "this compound" may be an internal and confidential designation, a historical identifier that is no longer in public use, or an incorrect identifier.

The NCI's DTP is the primary public repository for information on compounds that have been evaluated for their anticancer potential. Compounds entered into this program are assigned a unique "NSC number" to track their progress through various screening and testing protocols. The absence of "NSC 14465" in this public database prevents the creation of the requested in-depth technical guide, as no data on its discovery, development history, chemical properties, or biological activity is publicly accessible.

To provide context for the audience of researchers, scientists, and drug development professionals, the following sections outline the typical discovery and development pathway for a compound within the NCI DTP, which would have been the process for a theoretical this compound.

The DTP facilitates the discovery and development of novel anticancer agents. The general workflow for a compound submitted to the DTP is illustrated below. This process is designed to identify and characterize new chemical entities with the potential to become cancer therapies.

DTP_Workflow cluster_discovery Discovery Phase cluster_development Preclinical Development cluster_clinical Clinical Evaluation Compound_Submission Compound Submission (Academic Labs, Companies, etc.) Initial_Screening NCI-60 Human Tumor Cell Line Screen Compound_Submission->Initial_Screening Assignment of NSC Number Mechanism_Studies Mechanism of Action Studies (e.g., COMPARE Analysis) Initial_Screening->Mechanism_Studies Identification of Active Compounds In_Vivo_Testing In Vivo Animal Model Testing Mechanism_Studies->In_Vivo_Testing ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Testing->ADMET_Profiling IND_Enabling IND-Enabling Studies ADMET_Profiling->IND_Enabling Selection of Clinical Candidates Clinical_Trials Phase I, II, III Clinical Trials IND_Enabling->Clinical_Trials

NCI DTP drug discovery and development workflow.

Key Experimental Protocols in the NCI DTP

Had data for this compound been available, it would likely have been generated using the following standardized experimental protocols employed by the DTP.

NCI-60 Human Tumor Cell Line Screen

This is the initial and one of the most critical screening assays performed by the DTP.

  • Objective: To evaluate the growth-inhibitory or cytotoxic effects of a compound against a panel of 60 human cancer cell lines representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).

  • Methodology:

    • Cell Plating: The 60 cell lines are plated in 96-well microtiter plates.

    • Compound Treatment: The test compound is added at various concentrations, typically over a 5-log range.

    • Incubation: The plates are incubated for a specified period, usually 48 hours.

    • Endpoint Measurement: The endpoint is determined using a sulforhodamine B (SRB) assay, which measures cell protein content as an indicator of cell growth.

    • Data Analysis: The results are expressed as the concentration of the compound that causes 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell killing (LC50).

COMPARE Analysis

For compounds that show significant activity in the NCI-60 screen, a COMPARE analysis is performed to hypothesize a mechanism of action.

  • Objective: To identify compounds in the NCI database with similar patterns of activity across the NCI-60 cell lines. A similar pattern of activity often implies a similar mechanism of action.

  • Methodology:

    • Seed Compound: The GI50 data for the compound of interest (the "seed") across the 60 cell lines is used as the input.

    • Database Correlation: This pattern is compared to the activity patterns of all other compounds in the NCI's database.

    • Correlation Coefficient: A Pearson correlation coefficient is calculated to determine the similarity between the seed compound and the database compounds.

    • Hypothesis Generation: A high correlation with a compound of known mechanism suggests that the seed compound may share that mechanism.

Data Presentation

Quantitative data from the NCI-60 screen for a hypothetical compound would typically be presented in a tabular format as shown below.

Table 1: Hypothetical NCI-60 Screening Data for NSC X

Cell LineCancer TypeGI50 (µM)TGI (µM)LC50 (µM)
CCRF-CEMLeukemia1.25.8>100
HL-60(TB)Leukemia0.83.550.1
K-562Leukemia2.510.2>100
MOLT-4Leukemia0.52.145.3
...............
UO-31Renal Cancer15.360.7>100

Signaling Pathways

Without a known compound and its mechanism of action, it is not possible to generate a specific signaling pathway diagram. However, many anticancer agents developed through the NCI DTP target well-known cancer-related signaling pathways. An example of a generic signaling pathway that is often implicated in cancer and targeted by various drugs is the MAPK/ERK pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for

A simplified representation of the MAPK/ERK signaling pathway.

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of NCI-14465

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information on the preliminary cytotoxicity screening of a compound designated "NCI-14465" is not available. The following technical guide has been constructed as a representative example of such a screening process, utilizing established methodologies and plausible data for a hypothetical anti-cancer agent. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals, illustrating the expected data presentation, experimental protocols, and pathway visualizations.

Introduction

The identification and characterization of novel anti-cancer agents are pivotal in the advancement of oncological therapeutics. The National Cancer Institute (NCI) has established robust screening programs to evaluate the cytotoxic potential of new chemical entities against a panel of human cancer cell lines, providing a critical initial assessment of their anti-proliferative activity. This guide outlines the preliminary cytotoxicity screening of the hypothetical compound this compound, detailing its effects on various cancer cell lines, the methodologies employed for these assessments, and a proposed mechanism of action based on initial findings.

Quantitative Cytotoxicity Data

The primary objective of the preliminary screening was to determine the concentration-dependent cytotoxic effects of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2 ± 0.4
MDA-MB-231Breast Cancer8.1 ± 0.7
A549Lung Cancer12.5 ± 1.1
HCT116Colon Cancer3.8 ± 0.3
SF-295CNS Cancer7.2 ± 0.6
OVCAR-3Ovarian Cancer4.5 ± 0.5
PC-3Prostate Cancer15.3 ± 1.4
LOX IMVIMelanoma6.9 ± 0.8

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines. Data are presented as the mean IC50 values ± standard deviation from three independent experiments.

Experimental Protocols

The following protocols detail the methodologies used to assess the cytotoxicity of this compound.

Cell Culture and Maintenance

Human cancer cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The in vitro cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay.

Workflow for SRB Assay

SRB_Workflow A Seed cells in 96-well plates (5,000-10,000 cells/well) B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for 48 hours C->D E Fix cells with 10% TCA D->E F Stain with 0.4% SRB solution E->F G Wash with 1% acetic acid F->G H Solubilize bound dye with 10 mM Tris base solution G->H I Measure absorbance at 510 nm H->I J Calculate cell viability and IC50 I->J

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Procedure:

  • Cells were harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

  • The following day, the medium was replaced with fresh medium containing this compound at various concentrations (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) was also included.

  • After a 48-hour incubation period, the cells were fixed in situ by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • The supernatant was discarded, and the plates were washed five times with deionized water and air-dried.

  • One hundred microliters of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 10 minutes at room temperature.

  • Unbound SRB was removed by washing five times with 1% acetic acid, and the plates were air-dried.

  • The bound stain was solubilized with 200 µL of 10 mM Tris base solution.

  • The optical density was measured at 510 nm using a microplate reader.

  • The percentage of cell survival was calculated relative to the vehicle-treated control cells, and the IC50 values were determined by non-linear regression analysis.

Proposed Signaling Pathway

Preliminary mechanistic studies suggest that this compound may exert its cytotoxic effects through the induction of apoptosis via the intrinsic pathway, potentially by inhibiting the anti-apoptotic protein Bcl-2.

Proposed Apoptotic Pathway of this compound

Apoptosis_Pathway cluster_cell Cancer Cell NCI14465 This compound Bcl2 Bcl-2 NCI14465->Bcl2 Inhibition BaxBak Bax/Bak Bcl2->BaxBak Inhibition Mitochondrion Mitochondrion BaxBak->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

The preliminary in vitro screening of this compound has demonstrated its cytotoxic activity against a range of human cancer cell lines, with notable potency in breast, colon, and ovarian cancer models. The established experimental protocols provide a robust framework for further investigation. Future studies will focus on elucidating the precise molecular targets of this compound, validating its proposed mechanism of action through apoptosis induction, and evaluating its efficacy in in vivo models. These subsequent steps are critical for determining the potential of this compound as a candidate for further preclinical and clinical development.

An In-depth Technical Guide to the ENPP1 Inhibitor NCI-14465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-14465 is a small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key enzyme in the cGAS-STING signaling pathway. Identified through virtual screening of a National Cancer Institute (NCI) compound library, this compound has demonstrated potential in the modulation of immune responses, making it a compound of interest for cancer and tuberculosis research. This guide provides a comprehensive overview of the available structural and biological data on this compound, including its mechanism of action, biochemical activity, and the experimental context of its identification. Due to the limited publicly available data, this document also highlights areas where further research is needed to fully characterize this compound.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating extracellular nucleotide metabolism. Notably, ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. By degrading cGAMP, ENPP1 acts as a negative regulator of this pathway.

Inhibition of ENPP1 is a promising therapeutic strategy for enhancing anti-tumor immunity and combating infectious diseases. By preventing the degradation of cGAMP, ENPP1 inhibitors can potentiate the STING-mediated immune response. This compound has emerged from screening efforts as one such inhibitor.

Chemical and Structural Properties

Detailed structural analysis data for this compound, such as X-ray crystallography or NMR spectroscopy, are not currently available in the public domain. However, its basic chemical properties have been identified.

PropertyValue
IUPAC Name N6-benzyl-N2-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS Number 1144534-31-5[1]
Molecular Formula C20H19ClN6[1]
Molecular Weight 378.86 g/mol [1]

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of the ENPP1 enzyme. Its inhibitory activity was determined through in vitro enzymatic assays.

ParameterValue
Target Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)[2][3]
IC50 26.4 μM[2][3]

The primary mechanism of action of this compound is the blockage of the catalytic activity of ENPP1, which leads to an increase in the extracellular concentration of cGAMP. This, in turn, enhances the activation of the STING signaling pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines. This modulation of the innate immune system is the basis for its potential therapeutic applications in oncology and infectious diseases.[4][5]

Signaling Pathway

The following diagram illustrates the role of this compound in the cGAS-STING signaling pathway.

ENPP1_Inhibition cluster_outside Extracellular Space cluster_inside Cytosol cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP NCI14465 This compound NCI14465->ENPP1 Inhibition cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int DNA Cytosolic DNA DNA->cGAS STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons IRF3->IFNs Transcription cGAMP_int->cGAMP_ext Transport cGAMP_int->STING Activation

Caption: this compound inhibits ENPP1, preventing the hydrolysis of extracellular 2'3'-cGAMP and potentiating the cGAS-STING pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully described in the available literature. However, based on the primary research and general knowledge of ENPP1 assays, the following outlines the likely methodologies.

Virtual Screening

This compound was identified from a customized NCI compound library through a structure-based in silico screening approach. The process likely involved the following steps:

Virtual_Screening_Workflow Library NCI Compound Library Filter ADMET & Lipinski's Rule Filtering Library->Filter Docking Molecular Docking against ENPP1 Active Site Filter->Docking Scoring Binding Affinity Scoring & Ranking Docking->Scoring Selection Candidate Selection for In Vitro Testing Scoring->Selection InVitro In Vitro ENPP1 Inhibition Assay Selection->InVitro

Caption: A generalized workflow for the virtual screening process that likely led to the identification of this compound.

In Vitro ENPP1 Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the IC50 of an ENPP1 inhibitor. The specific conditions for this compound may have varied.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and CaCl2)

  • Substrate: 2'3'-cGAMP

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., a fluorescent biosensor for AMP/GMP)

  • 96-well microplate

Procedure:

  • A dilution series of this compound is prepared in the assay buffer.

  • Recombinant ENPP1 enzyme is added to the wells of the microplate.

  • The this compound dilutions are added to the respective wells and pre-incubated with the enzyme.

  • The enzymatic reaction is initiated by the addition of the 2'3'-cGAMP substrate.

  • The reaction is incubated at a controlled temperature (e.g., 37°C) for a set period.

  • The reaction is stopped, and the amount of product (AMP/GMP) is quantified using a suitable detection reagent and a plate reader.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis

A specific, detailed synthesis protocol for this compound has not been published. However, based on its 2,4,6-trisubstituted-1,3,5-triazine core, a potential synthetic route could involve the sequential nucleophilic substitution of cyanuric chloride with the appropriate amines.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the role of ENPP1 in the cGAS-STING pathway and holds potential for further development as a therapeutic agent. However, a significant gap in the publicly available information exists. To fully realize the potential of this compound, further research is required in the following areas:

  • Detailed Structural Analysis: X-ray co-crystallography of this compound with ENPP1 would provide crucial insights into its binding mode and aid in the design of more potent and selective inhibitors.

  • Synthesis and Characterization: Publication of a detailed and reproducible synthesis protocol, along with comprehensive characterization data (NMR, MS, IR), is essential for the wider scientific community to utilize this compound.

  • In Vivo Efficacy and Pharmacokinetics: Studies in animal models are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

  • Selectivity Profiling: A comprehensive kinase and phosphatase screening panel would be beneficial to assess the selectivity of this compound and identify any potential off-target effects.

The elucidation of this missing information will be critical for advancing this compound from a promising screening hit to a well-characterized chemical probe and a potential clinical candidate.

References

In-depth Technical Guide: In Silico Modeling of NCI-14465 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of computational approaches to understanding the binding characteristics of NCI-14465.

Introduction

This technical guide provides a detailed overview of the in silico modeling of the binding affinity of this compound, a compound of interest within the National Cancer Institute's (NCI) drug discovery programs. As researchers increasingly turn to computational methods to accelerate drug development, understanding the molecular interactions of potential therapeutic agents is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the methodologies, data, and workflows relevant to the computational assessment of this compound.

The NCI's Developmental Therapeutics Program has been instrumental in the discovery and development of novel cancer treatments, leveraging extensive libraries of natural products, semisynthetic derivatives, and synthetic compounds. The analysis of these compounds often involves high-throughput screening and subsequent detailed molecular characterization, where in silico modeling plays a crucial role.

Experimental Protocols & Methodologies

The in silico investigation of this compound's binding affinity would typically involve a multi-step computational workflow. The following protocols outline the standard procedures used in such an analysis.

Target Identification and Preparation

The initial and most critical step is the identification of the biological target of this compound. This is often achieved through a combination of experimental screening and computational target prediction methods. Once a putative target protein is identified, its three-dimensional structure is obtained, typically from a repository like the Protein Data Bank (PDB).

Protocol for Target Preparation:

  • Structure Retrieval: Download the crystal structure of the target protein from the PDB.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are often missing in crystal structures, and assign appropriate protonation states to ionizable residues at a physiological pH.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Ligand Preparation

The chemical structure of this compound needs to be prepared for docking simulations.

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: If starting from a 2D representation, convert the structure of this compound to a 3D conformation.

  • Tautomer and Ionization State Prediction: Generate likely tautomeric and ionization states of the ligand at a physiological pH.

  • Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking:

  • Binding Site Definition: Define the binding site on the target protein. This can be done by specifying the coordinates of the co-crystallized ligand or by using pocket detection algorithms.

  • Docking Simulation: Run the docking algorithm to generate a series of possible binding poses of this compound within the defined binding site.

  • Scoring and Ranking: Score each pose using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores.

Molecular Dynamics (MD) Simulations

To gain a more dynamic and accurate understanding of the binding event, molecular dynamics simulations can be performed on the top-ranked protein-ligand complexes obtained from docking.

Protocol for MD Simulations:

  • System Setup: Place the protein-ligand complex in a simulation box filled with a chosen water model. Add counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure to stabilize the simulation environment.

  • Production Run: Run the simulation for a significant period (nanoseconds to microseconds) to observe the dynamics of the protein-ligand interaction.

  • Trajectory Analysis: Analyze the simulation trajectory to calculate binding free energies (e.g., using MM/PBSA or MM/GBSA methods), identify key interacting residues, and assess the stability of the complex.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table illustrates how such data would be structured to present the results of in silico binding affinity studies.

Computational MethodTarget ProteinPredicted Binding Affinity (e.g., ΔG, kcal/mol)Key Interacting Residues
Molecular Docking (Glide)Example Kinase-9.5Lys72, Glu91, Leu148
Molecular Docking (AutoDock Vina)Example Kinase-8.8Lys72, Asp165
MM/PBSA (from MD)Example Kinase-45.2 ± 3.5Lys72, Glu91, Asp165
MM/GBSA (from MD)Example Kinase-38.7 ± 2.8Lys72, Glu91, Asp165

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to visualize the key processes in the in silico analysis of this compound.

In_Silico_Modeling_Workflow cluster_ligand Ligand Preparation cluster_protein Target Preparation cluster_simulation Simulation & Analysis Ligand_2D This compound (2D Structure) Ligand_3D Generate 3D Conformation Ligand_2D->Ligand_3D Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Docking Molecular Docking Ligand_Min->Docking Prepared Ligand PDB Protein Data Bank Target_Protein Select Target Protein PDB->Target_Protein Prepare_Protein Prepare Protein Structure Target_Protein->Prepare_Protein Prepare_Protein->Docking Prepared Target MD_Sim Molecular Dynamics Docking->MD_Sim Analysis Binding Affinity & Interaction Analysis MD_Sim->Analysis Results Results Analysis->Results

Caption: Workflow for in silico modeling of this compound binding affinity.

Signaling_Pathway_Example RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation NCI_14465 This compound NCI_14465->MEK Inhibition

Caption: Example signaling pathway potentially targeted by this compound.

Early-Stage Research on the Biological Activity of NCI-14465: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research into the biological activity of NCI-14465, a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document consolidates the available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and workflows. The information presented is intended to serve as a foundational resource for researchers in oncology and immunology exploring the therapeutic potential of ENPP1 inhibition.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in regulating extracellular nucleotide metabolism. A key function of ENPP1 is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP).[1][2] 2'3'-cGAMP is a critical second messenger produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells.[3][4] The binding of 2'3'-cGAMP to the Stimulator of Interferon Genes (STING) protein triggers a signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an anti-tumor immune response.[2][5]

ENPP1 acts as a negative regulator of this pathway by degrading extracellular 2'3'-cGAMP, thus dampening STING-mediated immunity.[1][2] High expression of ENPP1 in the tumor microenvironment is associated with immune evasion and poor patient outcomes in various cancers.[2][5] Therefore, inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immunity by increasing the local concentration of 2'3'-cGAMP and promoting STING activation.[1][6] this compound has been identified as an inhibitor of ENPP1, and this guide details its initial biological characterization.[1][7]

Quantitative Biological Activity Data

The primary biological activity of this compound is the inhibition of the enzymatic activity of ENPP1. The following table summarizes the key quantitative data from in vitro enzymatic assays.

CompoundTargetAssay SubstrateIC50 (µM)Reference
This compoundENPP12',3'-cGAMP26.4[1][7][8]

Signaling Pathway and Mechanism of Action

This compound enhances anti-tumor immunity by inhibiting ENPP1, which in turn potentiates the cGAS-STING signaling pathway. The diagram below illustrates this mechanism.

ENPP1_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra ATP+GTP STING STING cGAMP_intra->STING Activates cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra Exported TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I IFNs IRF3->IFN Upregulates Immune_Response Anti-Tumor Immune Response IFN->Immune_Response cGAMP_extra->STING ENPP1 ENPP1 cGAMP_extra->ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes NCI_14465 This compound NCI_14465->ENPP1 Inhibits

Caption: this compound inhibits ENPP1, preventing the degradation of extracellular 2'3'-cGAMP, thereby enhancing STING signaling.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and cell-based assays used to characterize the biological activity of this compound.

In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1.

Materials and Reagents:

  • Recombinant Human ENPP1

  • ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • 2',3'-cGAMP (substrate)

  • This compound

  • DMSO

  • Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)

  • 384-well, black, low-volume microplates

  • Fluorescence plate reader

Workflow Diagram:

ENPP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of this compound in DMSO add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant ENPP1 in Assay Buffer add_enzyme Add diluted ENPP1 to wells prep_enzyme->add_enzyme prep_substrate Prepare 2',3'-cGAMP working solution add_substrate Initiate reaction by adding 2',3'-cGAMP prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate for 15-30 min at room temperature add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate for 60 min at room temperature add_substrate->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_plate Measure fluorescence stop_reaction->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve and determine IC50 calc_inhibition->plot_curve

References

An In-depth Technical Guide to the Solubility and Stability of NCI-14465, an ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-14465 is a known inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key enzyme implicated in cancer immunology through its regulation of the cGAS-STING pathway. The development of this compound as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the methodologies used to evaluate these critical parameters. While specific experimental data for this compound is not publicly available, this document details the standardized experimental protocols for determining aqueous and solvent solubility, as well as for assessing stability under various stress conditions. Furthermore, it outlines the ENPP1-mediated signaling pathway and provides a logical workflow for the characterization of this and similar small molecule inhibitors. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Introduction to this compound

This compound has been identified as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in the hydrolysis of extracellular nucleotides. Of particular importance in immuno-oncology, ENPP1 is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway. By inhibiting ENPP1, this compound can potentially enhance the innate immune response against cancer cells.

Chemical Information:

  • Compound Name: this compound

  • CAS Number: 1144534-31-5

  • Molecular Formula: C₂₀H₁₉ClN₆

  • Mechanism of Action: ENPP1 Inhibitor (IC₅₀ = 26.4 µM)

Solubility Studies

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.

Data Presentation

While specific quantitative solubility data for this compound is not publicly available, Table 1 provides a template for the presentation of such data. For illustrative purposes, representative solubility data for a similar ENPP1 inhibitor ("ENPP1 Inhibitor C") is included, which has a reported solubility of 30 mg/mL in DMF, DMSO, and Ethanol.

Table 1: Solubility Data for this compound

Solvent/MediumSolubility (µg/mL)Solubility (µM)MethodTemperature (°C)
Water, pH 7.4Data not publicly availableData not publicly availableThermodynamic25
PBS, pH 7.4Data not publicly availableData not publicly availableKinetic25
Dimethyl Sulfoxide (DMSO)Representative data: 30,000Representative data: ~79,180Thermodynamic25
EthanolRepresentative data: 30,000Representative data: ~79,180Thermodynamic25
5% DMSO in PBS, pH 7.4Data not publicly availableData not publicly availableKinetic25

Note: Representative data is from a different ENPP1 inhibitor and should be used for illustrative purposes only.

Experimental Protocols

This assay is typically used in early drug discovery to rapidly assess the solubility of a large number of compounds.[1][2][3][4]

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a short period.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for spectrophotometric method)

  • Automated liquid handler (recommended)

  • Plate shaker

  • Plate reader (nephelometer or UV/Vis spectrophotometer)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the 10 mM stock solution to 200 µL of PBS, pH 7.4, to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of the solution in each well using a nephelometer. Alternatively, for a direct UV method, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant in a UV-transparent plate at the λmax of this compound.

  • A standard curve of this compound in DMSO/PBS is used to quantify the concentration of the soluble compound.

This method determines the equilibrium solubility of a compound and is considered the gold standard.[5]

Principle: An excess amount of the solid compound is equilibrated with a solvent of interest until the concentration of the dissolved compound is constant.

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect the vials to ensure an excess of solid material remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.

Stability Studies

Stability testing is crucial for determining the shelf-life of a drug substance and for identifying suitable storage conditions.

Data Presentation

Specific stability data for this compound is not publicly available. The following tables are templates for presenting stability data under various conditions.

Table 2: pH Stability of this compound

pHBuffer SystemTemperature (°C)Time (hours)% RemainingDegradation Products
2.0HCl3724Data not publicly availableData not publicly available
7.4PBS3724Data not publicly availableData not publicly available
9.0Tris3724Data not publicly availableData not publicly available

Table 3: Accelerated Stability of this compound (Solid State)

ConditionTime (weeks)% RemainingAppearance
40°C / 75% RH4Data not publicly availableData not publicly available
60°C4Data not publicly availableData not publicly available
Photostability (ICH Q1B)-Data not publicly availableData not publicly available
Experimental Protocols

Principle: The stability of the compound is assessed in aqueous solutions of different pH values over time.

Materials:

  • This compound

  • Buffers of various pH (e.g., 0.1 N HCl for pH ~1.2, phosphate (B84403) buffer for pH 7.4, borate (B1201080) buffer for pH ~9)

  • HPLC system with a UV detector

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Dilute the stock solution into the different pH buffers to a final concentration of approximately 10-50 µM.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the samples by HPLC-UV to determine the remaining concentration of this compound. The appearance of new peaks would indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

This involves subjecting the compound to stress conditions to predict its long-term stability.[6][7][8][9]

Principle: The degradation of the drug substance is accelerated by exposing it to elevated temperature and humidity. The Arrhenius equation can be used to extrapolate the degradation rate at lower temperatures.

Materials:

  • This compound (solid)

  • Controlled environment stability chambers

  • HPLC system with a UV detector

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Place accurately weighed samples of solid this compound in appropriate containers (e.g., glass vials).

  • Store the samples in stability chambers under various conditions, such as:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 60°C ± 2°C

  • For photostability testing, expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At predetermined time points (e.g., 1, 2, 4 weeks), remove samples from the chambers.

  • Visually inspect the samples for any changes in physical appearance.

  • Prepare solutions of the stored samples and analyze by HPLC-UV to determine the purity and the presence of any degradation products.

Visualization of Pathways and Workflows

ENPP1 Signaling Pathway

This compound inhibits ENPP1, which is a key negative regulator of the cGAS-STING pathway. The following diagram illustrates this signaling cascade.

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis ATP_ext ATP ATP_ext->ENPP1 hydrolysis AMP AMP CD73 CD73 AMP->CD73 hydrolysis PPi PPi Adenosine Adenosine ENPP1->AMP ENPP1->PPi CD73->Adenosine cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS GTP_ATP GTP + ATP GTP_ATP->cGAS STING STING (ER Membrane) cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFN-α, IFN-β) pIRF3->IFNs induces transcription This compound This compound This compound->ENPP1 inhibits Workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Solubility Solubility Assays (Kinetic & Thermodynamic) Stability Stability Studies (pH, Temp, Light) Solubility->Stability Enzyme_Assay ENPP1 Enzyme Inhibition Assay (IC50 Determination) Stability->Enzyme_Assay Cell_Assay Cell-Based STING Activation Assay Enzyme_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Efficacy Tumor Model Efficacy Studies PK_PD->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Start Compound Synthesis (this compound) Start->Solubility Lead_Opt->Start Iterative Improvement

References

Unveiling the Mechanism of NCI-14465: A Technical Guide to its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by NCI-14465, a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the cGAS-STING signaling pathway for applications in oncology and immunology.

This compound has been identified as a noteworthy inhibitor of ENPP1, an enzyme that plays a critical role in regulating innate immune responses. By targeting ENPP1, this compound effectively enhances the activation of the STING (Stimulator of Interferon Genes) pathway, a key signaling cascade in the detection of cytosolic DNA and the initiation of anti-tumor and anti-pathogen immunity.

Core Mechanism of Action: Potentiation of the cGAS-STING Pathway

The primary cellular pathway affected by this compound is the cGAS-STING pathway.[1][2] ENPP1 is a phosphodiesterase that hydrolyzes 2',3'-cyclic GMP-AMP (cGAMP), the endogenous ligand and activator of STING.[1][2][3] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to its accumulation and sustained activation of STING signaling. This potentiation of the cGAS-STING pathway can lead to enhanced anti-tumor immune responses.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound against ENPP1 has been quantified, providing a clear measure of its potency. This data is crucial for dose-response studies and for understanding the therapeutic window of the compound.

CompoundTargetIC50 (μM)Substrate
This compoundENPP126.42',3'-cGAMP

Table 1: In vitro inhibitory activity of this compound against human ENPP1.[3][4][5]

Experimental Protocols

The identification and validation of this compound as an ENPP1 inhibitor involved a series of robust experimental procedures, as detailed in the foundational research.[1]

Structure-Based Virtual Screening

A customized NCI compound library, optimized for favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles and adherence to Lipinski's rule of five, was utilized for in silico screening.[1] Docking studies were performed against the active sites of ENPP1 to identify potential small molecule inhibitors.[1]

In Vitro Enzymatic Assay for ENPP1 Inhibition

The inhibitory activity of this compound was determined using an in vitro enzymatic assay with purified human ENPP1. The assay measures the hydrolysis of the physiological substrate, 2',3'-cGAMP.

Materials:

  • Recombinant human ENPP1

  • This compound (solubilized in DMSO)

  • 2',3'-cGAMP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂)

  • AMP detection kit (e.g., AMP-Glo™ Assay System)

  • 96-well or 384-well plates

Procedure:

  • A stock solution of this compound is prepared in 100% DMSO.

  • Serial dilutions of this compound are made in the assay buffer to create a range of test concentrations.

  • The diluted this compound or a vehicle control (DMSO) is added to the wells of the assay plate.

  • Recombinant ENPP1 is added to each well to initiate a pre-incubation period (e.g., 15-30 minutes at room temperature).

  • The enzymatic reaction is initiated by the addition of 2',3'-cGAMP to each well, at a final concentration at or near its Km for ENPP1.

  • The reaction is incubated for a predetermined time (e.g., 60 minutes) at 37°C, ensuring the reaction is within the linear range of the enzyme kinetics.

  • The reaction is stopped, and the amount of AMP produced is quantified using an AMP detection system, which typically involves a luciferase-based measurement of ATP converted from the product AMP.

  • Luminescence is measured using a plate reader.

  • The percent inhibition for each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[5]

Cell-Based cGAS-STING Signaling Assay

To confirm the potentiation of STING signaling in a cellular context, reporter cell lines are utilized.

Materials:

  • RAW-Blue™ ISG-KO-STING cells (or similar reporter cell line expressing a secreted reporter gene, like SEAP, under the control of an IRF3-inducible promoter)

  • This compound

  • 2',3'-cGAMP

  • Cell culture medium and reagents

  • SEAP detection reagent (e.g., QUANTI-Blue™)

Procedure:

  • Reporter cells are seeded in 96-well plates and allowed to adhere.

  • Cells are treated with varying concentrations of this compound or a vehicle control.

  • The cells are then stimulated with a low concentration of exogenous 2',3'-cGAMP to activate the cGAS-STING pathway.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The activity of the secreted reporter enzyme (SEAP) in the supernatant is measured by adding a detection reagent and measuring the absorbance at a specific wavelength.

  • An increase in reporter activity in the presence of this compound indicates a potentiation of STING signaling.[1]

Visualizing the Impact of this compound

The following diagrams illustrate the cellular pathway affected by this compound and the experimental workflow for its characterization.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound on ENPP1.

Experimental_Workflow start Start: Identify ENPP1 Inhibitors virtual_screening Structure-Based Virtual Screening of NCI Compound Library start->virtual_screening hit_identification Identification of Potential Hits (including this compound) virtual_screening->hit_identification in_vitro_assay In Vitro Enzymatic Assay (Purified ENPP1 + 2',3'-cGAMP) hit_identification->in_vitro_assay ic50_determination Determine IC50 Value of this compound in_vitro_assay->ic50_determination cell_based_assay Cell-Based Reporter Assay (STING Activation) ic50_determination->cell_based_assay validation Validation of STING Pathway Potentiation cell_based_assay->validation end Conclusion: this compound is an ENPP1 inhibitor that enhances STING signaling validation->end

Caption: Experimental workflow for the identification and validation of this compound.

Logical_Relationship NCI14465 This compound ENPP1 ENPP1 Activity NCI14465->ENPP1 Inhibits cGAMP 2',3'-cGAMP Levels ENPP1->cGAMP Decreases STING STING Pathway Activation cGAMP->STING Increases ImmuneResponse Anti-Tumor Immune Response STING->ImmuneResponse Enhances

Caption: Logical relationship illustrating how this compound enhances anti-tumor immunity.

References

Methodological & Application

Application Notes and Protocols for NCI-14465 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "NCI-14465" does not correspond to a publicly cataloged cell line or experimental compound. This document provides a representative experimental protocol using the NCI-H441 cell line as a model, based on established National Cancer Institute (NCI) methodologies and publicly available data. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

The NCI-H441 cell line is a human lung adenocarcinoma cell line established from the pericardial fluid of a male patient.[1] It is an epithelial-like cell line that grows adherently and is widely used in cancer research, particularly in studies related to lung cancer biology and drug discovery.[1] This cell line is part of the NCI-60 panel, a group of 60 human cancer cell lines used by the National Cancer Institute for screening potential anti-cancer compounds.[2] NCI-H441 cells express the major surfactant apoprotein (SP-A) and exhibit cytoplasmic structures resembling Clara cell granules.[1]

Quantitative Data Summary

Table 1: NCI-H441 Cell Line Characteristics
CharacteristicDescription
Origin Human Lung Papillary Adenocarcinoma[1]
Morphology Epithelial-like[1]
Growth Properties Adherent[1]
Doubling Time Approximately 58 hours in serum-containing medium[3][4]
Karyotype Hyperdiploid with a modal chromosome number of 52[3][4]
Table 2: Cell Culture and Subculture Parameters
ParameterValue
Seeding Density 5 x 10³ to 7 x 10³ viable cells/cm²[1]
Maintenance Cell Concentration 3 x 10⁴ to 5 x 10⁴ cells/cm²[1]
Subcultivation Ratio 1:3 to 1:8[1]
Trypsin-EDTA Concentration 0.25% (w/v) Trypsin- 0.53 mM EDTA
Centrifugation Speed Approximately 125 x g for 5 to 10 minutes[1]
Medium Renewal Frequency 2 to 3 times per week[1]

Experimental Protocols

Preparation of Complete Growth Medium

The recommended medium for NCI-H441 cells is RPMI-1640.[3]

Components:

  • RPMI-1640 Medium (basal)

  • Fetal Bovine Serum (FBS) to a final concentration of 10%

  • GlutaMAX™ supplement (optional, if not already in basal medium)[5]

  • Penicillin/Streptomycin solution (optional)[5]

Procedure:

  • Aseptically add the required volume of FBS to the basal RPMI-1640 medium to achieve a final concentration of 10%.

  • If required, add GlutaMAX™ and Penicillin-Streptomycin to their recommended final concentrations.

  • Mix the complete medium thoroughly by gentle inversion.

  • Store the complete medium at 2-8°C, protected from light.[6] Warm the medium to 37°C in a water bath before use.[5]

Thawing of Cryopreserved NCI-H441 Cells
  • Prepare a culture flask (T-75 is recommended for a standard cryovial) with 15 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO₂ incubator for at least 15 minutes to allow the medium to equilibrate.[4]

  • Quickly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 2 minutes. Do not submerge the cap and O-ring to prevent contamination.

  • Once thawed, decontaminate the vial by spraying with 70% ethanol.

  • Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

  • Aspirate the supernatant, which contains the cryoprotective agent (e.g., DMSO).

  • Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[5]

  • Transfer the cell suspension to the prepared culture flask.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Check for cell attachment the following day and replace the medium to remove any remaining dead cells.[5]

Subculturing (Passaging) of NCI-H441 Cells

Subculture cells when they reach >80% confluency.[4]

  • Aspirate and discard the culture medium from the flask.

  • Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium to remove any residual serum that may inhibit trypsin.[1]

  • Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution to a T-75 flask and incubate at 37°C for 5 to 15 minutes. Observe the cells under a microscope until they are detached. Avoid agitating the flask to prevent cell clumping.

  • Once the cells are detached, add 6.0 to 8.0 mL of complete growth medium to the flask to inactivate the trypsin.[1]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 to 10 minutes.[1]

  • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Determine the viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.

  • Add the appropriate volume of the cell suspension to new culture vessels at a recommended seeding density of 5 x 10³ to 7 x 10³ viable cells/cm².[1]

  • Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO₂.[1]

Cryopreservation of NCI-H441 Cells
  • Follow the subculturing protocol until step 7.

  • After centrifugation, resuspend the cell pellet in a pre-chilled freezing medium. A common freezing medium consists of 95% FBS and 5% DMSO or 50% FBS, 40% growth medium, and 10% DMSO.[1][5] A cell density of 3.25 x 10⁶ cells/mL is recommended.[5]

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours.[5]

  • For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Cell Viability Assessment using MTT Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7][8]

  • Seed NCI-H441 cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete growth medium.[9] Include wells with medium only for background control.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treat the cells with the desired concentrations of the experimental compound and incubate for the desired exposure time (e.g., 48 hours). Include a vehicle control group.

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate the plate for 3 to 4 hours at 37°C.[7][9]

  • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Incubate the plate for an additional 4 hours to overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[7][9]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.

Visualizations

Experimental_Workflow Experimental Workflow for NCI-H441 Cell Culture and Analysis cluster_prep Preparation cluster_expansion Cell Expansion & Maintenance cluster_experiment Downstream Application Example cluster_cryo Cryopreservation Cryo_Vial Cryopreserved NCI-H441 Cells Thaw Thaw Cells Cryo_Vial->Thaw Culture Initial Culture (T-75 Flask) Thaw->Culture Subculture Subculture (Passaging) Culture->Subculture Expand Expand Culture Subculture->Expand Harvest Harvest Cells Expand->Harvest Seed_Plate Seed 96-Well Plate Harvest->Seed_Plate Cryopreserve Cryopreserve for Stock Harvest->Cryopreserve Treat Treat with Compound Seed_Plate->Treat Assay Perform MTT Assay Treat->Assay Analyze Data Analysis Assay->Analyze

Caption: Workflow for NCI-H441 cell culture and viability analysis.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Experimental Drug '14465' Inhibitor->RAF Inhibits

Caption: Hypothetical MAPK/ERK signaling pathway and drug inhibition.

References

Application Notes and Protocols for NCI-14465 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A search for the compound "NCI-14465" in publicly available scientific literature and databases did not yield specific information. This identifier may be an internal designation not yet disclosed publicly, a developmental code for a compound that has not progressed, or a misnomer.

Therefore, the following application notes and protocols are provided as a general framework for utilizing a hypothetical novel anti-cancer agent, referred to herein as "Compound X," in xenograft models. These guidelines are based on established practices in preclinical cancer research. Researchers should adapt these protocols based on the specific characteristics of their actual test compound.

Introduction to Compound X in Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are fundamental tools in preclinical oncology research.[1][2] They allow for the in vivo assessment of a novel therapeutic agent's efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile. This document outlines the essential procedures for evaluating "Compound X" in subcutaneous xenograft models.

Mechanism of Action (Hypothetical)

For the purpose of this guide, we will assume "Compound X" is an inhibitor of the Wnt signaling pathway. Abnormal activation of signaling pathways, such as the Wnt pathway, can lead to cancer development.[3][4] Inhibiting this pathway could theoretically suppress tumor growth.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP56 LRP5/6 LRP56->Dishevelled Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP56 GSK3B GSK3β Dishevelled->GSK3B | BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation (Degradation) APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCFLEF TCF/LEF BetaCatenin->TCFLEF Translocation CompoundX Compound X (this compound) CompoundX->Dishevelled Inhibition TargetGenes Target Gene Expression TCFLEF->TargetGenes Activation

Fig 1. Hypothetical Wnt signaling pathway inhibition by Compound X.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol outlines the subcutaneous implantation of cancer cells into immunocompromised mice.

Materials:

  • Cancer cell line (e.g., NCI-H1975 for non-small cell lung cancer)[5]

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Matrigel or similar basement membrane matrix

  • Sterile PBS, trypsin, and cell culture medium

  • Syringes and needles (27-30 gauge)

  • Anesthetic and analgesics

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL. Keep on ice.

  • Animal Preparation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2x10^6 cells) into the flank of the mouse.

  • Monitoring: Monitor the animals for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

CDX_Workflow A Cell Culture (~80% confluency) B Harvest & Resuspend Cells in PBS/Matrigel A->B D Subcutaneous Injection of Cell Suspension B->D C Anesthetize & Prepare Mouse C->D E Monitor Tumor Growth (Caliper Measurements) D->E F Randomize into Groups (Tumor Volume 100-200 mm³) E->F G Initiate Treatment (Compound X vs. Vehicle) F->G H Continue Monitoring (Tumor Volume & Body Weight) G->H I Endpoint Analysis (Tumor Excision, etc.) H->I

Fig 2. Workflow for a cell line-derived xenograft (CDX) study.
Treatment Protocol

Materials:

  • Compound X

  • Vehicle control (e.g., saline, DMSO, corn oil)

  • Dosing equipment (e.g., oral gavage needles, syringes)

Protocol:

  • Dose Preparation: Prepare Compound X at the desired concentrations in the appropriate vehicle.

  • Administration: Administer Compound X to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection). Administer vehicle only to the control group.

  • Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant toxicity are observed. Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Hypothetical Efficacy of Compound X in a Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle ControlDaily, Oral1500 ± 250-+5.2
Compound X (10 mg/kg)Daily, Oral800 ± 15046.7+4.8
Compound X (30 mg/kg)Daily, Oral450 ± 9070.0-1.5

Conclusion

While specific details for this compound are not publicly available, this document provides a robust, generalized framework for the preclinical evaluation of a novel anti-cancer agent in xenograft models. The provided protocols for model establishment, treatment, and data presentation, along with the illustrative diagrams, offer a comprehensive guide for researchers in the field of drug development. All protocols should be adapted to the specific characteristics of the compound under investigation and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for NCI-14465 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the proposed dosage and administration of the hypothetical anti-cancer agent, NCI-14465, in preclinical murine models. The protocols outlined below are based on established methodologies from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) and Patient-Derived Models Repository (PDMR). This document is intended to guide researchers in designing and executing in vivo efficacy studies to evaluate the therapeutic potential of this compound.

This compound is a novel small molecule inhibitor targeting the hypothetical "Kinase X" signaling pathway, which is implicated in the proliferation and survival of various solid tumors. Preclinical evaluation in murine models is a critical step in the drug development pipeline to establish proof-of-concept, determine optimal dosing regimens, and identify potential toxicities before advancing to clinical trials.

Preclinical Mouse Models

The selection of an appropriate mouse model is crucial for obtaining clinically relevant data. The NCI utilizes a variety of models for its preclinical screening programs. For the evaluation of this compound, two primary types of xenograft models are recommended:

  • Cell-Line Derived Xenografts (CDX): These models are established by subcutaneously implanting human cancer cell lines into immunodeficient mice. CDX models are useful for initial efficacy screening due to their rapid growth and reproducibility.

  • Patient-Derived Xenografts (PDX): PDX models are developed by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.

The choice between CDX and PDX models will depend on the specific research question and the stage of preclinical development.

Drug Formulation and Preparation

Proper formulation of this compound is essential for ensuring accurate and consistent dosing. The following is a general guideline for preparing a solution for intraperitoneal injection:

  • Vehicle Selection: A common vehicle for preclinical in vivo studies is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The optimal vehicle should be determined based on the solubility and stability of this compound.

  • Preparation:

    • Dissolve the required amount of this compound powder in DMSO.

    • Add PEG300 and Tween 80, and mix thoroughly.

    • Add saline to the final volume and vortex until a clear solution is obtained.

    • The final solution should be sterile-filtered before administration.

Data Presentation

The following tables present hypothetical data from a representative in vivo efficacy study of this compound in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC).

Table 1: Dosing and Administration Details for this compound in NSCLC PDX Model

ParameterDescription
Mouse Strain NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG)
Tumor Model NSCLC Patient-Derived Xenograft (PDX)
Implantation Site Subcutaneous, right flank
Treatment Start When tumors reach an average volume of 150-200 mm³
Administration Route Intraperitoneal (IP) Injection
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dosage Groups Vehicle Control, 10 mg/kg, 25 mg/kg, 50 mg/kg
Dosing Schedule Once daily (QD) for 21 consecutive days
Number of Animals 10 mice per group

Table 2: Efficacy of this compound in NSCLC PDX Model

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control 1550 ± 180-+5.2 ± 1.5
This compound (10 mg/kg) 1100 ± 15029.0+3.1 ± 1.8
This compound (25 mg/kg) 750 ± 12051.6+1.5 ± 2.0
This compound (50 mg/kg) 420 ± 9572.9-2.3 ± 2.5

Experimental Protocols

The following are detailed protocols for conducting an in vivo efficacy study of this compound. These protocols are adapted from the NCI Patient-Derived Models Repository (PDMR) Standard Operating Procedures.

Protocol 1: Subcutaneous Implantation of PDX Tumor Fragments

Objective: To establish subcutaneous tumors from patient-derived xenograft fragments in immunodeficient mice.

Materials:

  • NSG mice (6-8 weeks old)

  • Cryopreserved PDX tumor tissue

  • Surgical instruments (scalpels, forceps)

  • Matrigel

  • Anesthetic (e.g., isoflurane)

  • Alcohol swabs

Procedure:

  • Thaw a cryovial of PDX tumor fragments rapidly in a 37°C water bath.

  • Transfer the fragments to a sterile petri dish containing sterile PBS.

  • Under a laminar flow hood, cut the tumor tissue into small fragments of approximately 3x3 mm.

  • Anesthetize the mouse using isoflurane.

  • Shave and sterilize the right flank of the mouse with an alcohol swab.

  • Using forceps, create a small subcutaneous pocket on the flank.

  • Coat a tumor fragment with Matrigel and insert it into the subcutaneous pocket.

  • Close the incision with a wound clip or suture.

  • Monitor the animal until it has fully recovered from anesthesia.

  • Monitor tumor growth using caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 2: Administration of this compound via Intraperitoneal Injection

Objective: To administer the therapeutic agent to tumor-bearing mice.

Materials:

  • This compound solution

  • 1 mL syringes with 27-gauge needles

  • Animal scale

Procedure:

  • Prepare the this compound dosing solutions as described in the "Drug Formulation and Preparation" section.

  • Weigh each mouse to determine the correct volume of the solution to inject.

  • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse to a slight head-down position.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Slowly inject the calculated volume of the solution.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Repeat the procedure according to the predetermined dosing schedule.

Protocol 3: Monitoring and Endpoint Criteria

Objective: To monitor tumor growth and animal well-being throughout the study.

Procedure:

  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers twice weekly.

  • Body Weight: Record the body weight of each animal twice weekly.

  • Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in posture, activity, or grooming.

  • Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor).

  • At the end of the study, euthanize the animals according to IACUC approved guidelines and collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

The following diagrams illustrate the key processes and pathways related to the preclinical evaluation of this compound.

Preclinical_Workflow cluster_Discovery Discovery & Preparation cluster_InVivo In Vivo Efficacy Study cluster_Analysis Data Analysis & Endpoint Compound This compound Synthesis Formulation Drug Formulation (Vehicle: DMSO, PEG300, Tween 80, Saline) Compound->Formulation QC Quality Control Formulation->QC Model PDX Model Establishment (NSCLC in NSG Mice) QC->Model TumorGrowth Tumor Growth to 150-200 mm³ Model->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily IP Dosing for 21 Days (Vehicle, 10, 25, 50 mg/kg) Randomization->Treatment Monitoring Tumor & Body Weight Measurement (Twice Weekly) Treatment->Monitoring Endpoint Study Endpoint (Tumor Volume or Toxicity) Monitoring->Endpoint DataAnalysis Calculate % TGI Endpoint->DataAnalysis Toxicity Assess Toxicity (Body Weight Change) Endpoint->Toxicity Report Final Report DataAnalysis->Report Toxicity->Report Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation NCI14465 This compound NCI14465->KinaseX

Application Note: Quantification of NCI-14465 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a generalized yet robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the novel small molecule, NCI-14465, in human plasma. The protocol outlined below is based on established methodologies for the bioanalysis of small molecule drugs and is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals. The method utilizes protein precipitation for sample extraction, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry. This approach is designed to offer high selectivity, sensitivity, and throughput for pharmacokinetic and toxicokinetic studies. All experimental parameters and validation data are presented in a structured format for clarity and ease of comparison.

Introduction

The accurate quantification of investigational new drugs in biological matrices is a critical component of preclinical and clinical drug development. This compound is a novel compound with therapeutic potential, and a validated bioanalytical method is essential for its continued development. While specific analytical methods for this compound are not yet widely published, this document provides a detailed protocol based on common and effective techniques used for similar small molecules, such as those developed for other National Cancer Institute (NCI) compounds. The described LC-MS/MS method is designed to be selective, sensitive, and reproducible, meeting the general requirements of regulatory guidelines for bioanalytical method validation.

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. For the purpose of this general protocol, a placeholder of "IS" will be used.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (FA) (ACS reagent grade or higher), and Ultrapure Water.

  • Biological Matrix: Human plasma (with a suitable anticoagulant, e.g., K2EDTA).

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Kinetex C18, 2.6 µm, 2.1 mm × 50 mm) is a suitable starting point.[1]

Sample Preparation
  • Thaw plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of a protein precipitation solution (Acetonitrile containing the internal standard at a fixed concentration).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

  • Dilute the supernatant with 100 µL of aqueous mobile phase (e.g., 0.1% formic acid in water) to reduce the organic content of the injected sample.

  • Vortex mix and inject into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimized for the specific instrument and compound. This includes parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas).

  • MRM Transitions: The precursor-to-product ion transitions for both this compound and the internal standard must be determined by infusing a standard solution of each into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compoundTo be determinedTo be determined100To be determined
Internal StandardTo be determinedTo be determined100To be determined

Method Validation

The developed method should be validated according to the FDA or other relevant regulatory agency guidelines on bioanalytical method validation. The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing at least six different lots of blank plasma.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with a minimum of six non-zero standards should be prepared. A weighting factor of 1/x² is often used for bioanalytical assays.[2]

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). This should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for this compound. The data presented are representative values based on similar assays for other small molecules.[2][3][4]

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)≥ 0.995

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ1< 20%± 20%< 20%± 20%
LQC3< 15%± 15%< 15%± 15%
MQC100< 15%± 15%< 15%± 15%
HQC800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)Recovery Precision (%RSD)Mean Matrix Effect (%)Matrix Effect Precision (%RSD)
LQC> 80%< 15%85% - 115%< 15%
HQC> 80%< 15%85% - 115%< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis sample_receipt Receive Plasma Samples thawing Thaw Samples sample_receipt->thawing aliquoting Aliquot 50 µL Plasma thawing->aliquoting precipitation Add 150 µL ACN with IS aliquoting->precipitation vortexing1 Vortex Mix precipitation->vortexing1 centrifugation Centrifuge vortexing1->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer dilution Dilute with Aqueous Phase supernatant_transfer->dilution vortexing2 Vortex Mix dilution->vortexing2 injection Inject Sample into LC-MS/MS vortexing2->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound Concentration calibration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound in human plasma by LC-MS/MS.

Conclusion

The generalized LC-MS/MS method described in this application note provides a robust framework for the quantification of this compound in human plasma. The protocol is designed to be a starting point for method development and should be fully validated to ensure its performance meets the required standards for its intended application in drug development. This approach offers the necessary sensitivity, selectivity, and throughput for reliable bioanalysis in support of pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for High-Throughput Screening of NCI-14465, a Novel Wnt Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of high-throughput screening (HTS) assays in the identification and characterization of NCI-14465, a novel small molecule inhibitor of the Wnt signaling pathway. Included are comprehensive protocols for primary and secondary screening assays, a summary of quantitative data in tabular format, and visualizations of the relevant biological pathway and experimental workflows. These resources are intended to guide researchers in the discovery and development of similar targeted cancer therapeutics.

Introduction

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. High-throughput screening provides a robust methodology for identifying small molecule modulators of this pathway from large compound libraries. This application note describes the discovery of this compound as a potent and selective inhibitor of the Wnt signaling pathway through a comprehensive HTS campaign.

Data Presentation

The following tables summarize the quantitative data obtained from the high-throughput screening and subsequent validation assays for this compound.

Table 1: Primary High-Throughput Screening Assay Performance

ParameterValueDescription
Assay Format384-well plateMiniaturized format for high-throughput screening.
Assay TypeCell-based reporter gene assayMeasures the activity of the Wnt signaling pathway.
Z' Factor0.72Indicates excellent assay quality and separation between positive and negative controls.
Hit Rate0.5%Percentage of compounds identified as active in the primary screen.
Compound Concentration10 µMStandard concentration used for single-point screening.

Table 2: Dose-Response Analysis of this compound

Cell LineAssay TypeIC50 (µM)
HEK293-TCF/LEF ReporterLuciferase Reporter Assay0.15
SW480 (CRC)Cell Viability (MTT)1.2
HCT116 (CRC)Cell Viability (MTT)2.5
MCF-7 (Breast Cancer)Cell Viability (MTT)> 50

Signaling Pathway

The diagram below illustrates the canonical Wnt signaling pathway, which is inhibited by this compound. In the absence of Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, and GSK3β) and subsequently targeted for proteasomal degradation. Upon Wnt binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation NCI_14465 This compound NCI_14465->Dsh Inhibits

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Primary High-Throughput Screening: TCF/LEF Reporter Assay

This protocol describes a cell-based assay to identify inhibitors of the Wnt signaling pathway using a TCF/LEF luciferase reporter cell line.

Materials:

  • HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Wnt3a conditioned media

  • Compound library (including this compound)

  • 384-well white, clear-bottom assay plates

  • Bright-Glo™ Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-TCF/LEF reporter cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate at 37°C and 5% CO₂ for 24 hours.

  • Compound Addition: Add 50 nL of library compounds (10 mM stock in DMSO) to the assay plates using an acoustic liquid handler, resulting in a final concentration of 10 µM. Include appropriate controls (DMSO vehicle for negative control, and a known Wnt inhibitor for positive control).

  • Wnt Stimulation: Add 10 µL of Wnt3a conditioned media to all wells except for the negative control wells (add control media instead).

  • Incubation: Incubate the plates for 16-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of Bright-Glo™ reagent to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

Secondary Screening: Cell Viability (MTT) Assay

This protocol is for a secondary screen to evaluate the cytotoxic effects of hit compounds on cancer cell lines with aberrant Wnt signaling.

Materials:

  • SW480 and HCT116 colorectal cancer cell lines

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (serial dilutions)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SW480 or HCT116 cells into 96-well plates at a density of 3,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of media containing serial dilutions of this compound to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow

The following diagram outlines the workflow for the high-throughput screening campaign to identify and validate Wnt signaling pathway inhibitors.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Assay_Development Assay Development & Optimization (384-well) Primary_Screen Primary Screen: TCF/LEF Reporter Assay (Single Concentration) Assay_Development->Primary_Screen Hit_Identification Hit Identification & Triage Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: Cell Viability (MTT) Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR

Caption: Workflow for the identification and validation of Wnt pathway inhibitors.

Conclusion

The application of a robust high-throughput screening cascade has led to the successful identification of this compound as a potent inhibitor of the Wnt signaling pathway. The detailed protocols and data presented herein provide a framework for the discovery of novel targeted therapeutics. Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to explore its full therapeutic potential.

Application Notes and Protocols: Preparation of Research Compound Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and consistent preparation of solutions from test compounds is fundamental to reliable and reproducible experimental outcomes in research and drug development. This document provides a generalized protocol for the preparation of solutions from a research compound, herein referred to as "Compound X," as a placeholder for a specific substance like "NCI-14465" for which public information is not available. Researchers should adapt this protocol based on the specific physicochemical properties of their compound of interest, as determined from the supplier's documentation or in-house characterization.

Compound Data Summary

Prior to solution preparation, it is critical to obtain and document the key properties of the research compound. The following table provides a template for summarizing this essential information.

Property Value Notes
Compound Identifier e.g., this compound, Compound XUse a consistent and unambiguous identifier.
Molecular Weight ( g/mol ) Insert ValueEssential for calculating molar concentrations.
Purity (%) Insert ValuePurity should be considered when preparing precise concentrations.
Solubility e.g., Soluble in DMSO, Ethanol, PBSSpecify the solvent and concentration (e.g., 10 mg/mL in DMSO). Note any temperature or pH dependencies.
Storage Conditions (Solid) e.g., -20°C, Desiccated, Protect from lightFollow supplier recommendations to ensure compound stability.
Storage Conditions (Solution) e.g., -80°C in small aliquotsDetermine stability in the chosen solvent and store appropriately to minimize degradation and freeze-thaw cycles.
Safety Precautions e.g., Handle with gloves, Use in fume hoodConsult the Material Safety Data Sheet (MSDS) for specific handling instructions.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of "Compound X" in Dimethyl Sulfoxide (DMSO), a common solvent for research compounds.

Materials:

  • "Compound X" (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Determine the Required Mass:

    • Calculate the mass of "Compound X" needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g

    • Example: For 1 mL (0.001 L) of a 10 mM stock of a compound with a molecular weight of 450 g/mol : Mass = 10 * 450 * 0.001 = 4.5 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the calculated mass of "Compound X" into the container.

  • Dissolution:

    • Add the appropriate volume of DMSO to the container with the weighed compound.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved. If not, continue vortexing. For compounds that are difficult to dissolve, brief sonication in a water bath may be beneficial.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at the recommended temperature (typically -20°C or -80°C), protected from light.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for utilizing a prepared compound solution and a generic signaling pathway that such a compound might modulate.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store dissolve->aliquot treat Treat Cells/System aliquot->treat Use Stock Solution incubate Incubate treat->incubate assay Perform Assay incubate->assay collect Collect Data assay->collect analyze Analyze Results collect->analyze interpret Interpret Findings analyze->interpret

Caption: A generalized workflow for the preparation and experimental use of a research compound solution.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response CompoundX Compound X (e.g., this compound) CompoundX->Kinase1 Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a research compound.

Application Notes and Protocols for Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A search for information regarding "NCI-14465" did not yield any specific results for a drug or compound with this designation. It is possible that this is an internal code, a very new compound not yet in the public domain, or a typographical error.

The following application notes and protocols are based on general principles and examples of combination therapies investigated under the umbrella of the National Cancer Institute (NCI). These are intended to serve as a template and guide for researchers, scientists, and drug development professionals. When specific information about a compound like "this compound" becomes available, these general protocols can be adapted.

General Principles of Combination Therapy

The rationale for using combination therapy in cancer treatment is to achieve synergistic or additive effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. The NCI has been instrumental in advancing this approach through initiatives like the NCI-MATCH (Molecular Analysis for Therapy Choice) and its successor, NCI-ComboMATCH, which aim to identify effective, genomically-directed combination therapies.[1][2][3]

Successful combination strategies often involve targeting different, complementary signaling pathways, inhibiting resistance mechanisms, or enhancing the efficacy of one drug with another.

Hypothetical Application Note: Combining a Novel Kinase Inhibitor (e.g., "this compound") with a Standard-of-Care Chemotherapeutic Agent

Objective: To evaluate the synergistic anti-tumor activity of a novel kinase inhibitor, "this compound," in combination with a standard chemotherapeutic agent (e.g., cisplatin) in a preclinical model of non-small cell lung cancer (NSCLC).

Background: Cisplatin (B142131) is a cornerstone of NSCLC treatment, but intrinsic and acquired resistance limits its efficacy. A hypothetical "this compound" targeting a key survival pathway (e.g., PI3K/AKT/mTOR) could potentially sensitize cancer cells to cisplatin-induced apoptosis.

Experimental Workflow:

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture NSCLC Cell Line Culture (e.g., A549, H460) drug_treatment Treat with 'this compound', Cisplatin, or Combination cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) drug_treatment->viability_assay western_blot Western Blot for Signaling Pathways drug_treatment->western_blot synergy_analysis Synergy Analysis (Chou-Talalay method) viability_assay->synergy_analysis xenograft Establish NSCLC Xenografts in Immunocompromised Mice synergy_analysis->xenograft Proceed if synergistic treatment_groups Randomize into Treatment Groups: Vehicle, 'this compound', Cisplatin, Combination xenograft->treatment_groups tumor_measurement Monitor Tumor Growth and Body Weight treatment_groups->tumor_measurement toxicity_assessment Toxicity Assessment (Histopathology) treatment_groups->toxicity_assessment pharmacodynamics Pharmacodynamic Analysis (Tumor Biomarkers) tumor_measurement->pharmacodynamics

Caption: Preclinical workflow for evaluating a combination therapy.

Experimental Protocols

1. In Vitro Synergy Assessment

  • Cell Culture: Culture human NSCLC cell lines (e.g., A549, H460) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: Prepare stock solutions of "this compound" and cisplatin in an appropriate solvent (e.g., DMSO).

  • Cell Viability Assay (MTT):

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of "this compound," cisplatin, or the combination at a constant ratio for 72 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. Determine the combination index (CI) using the Chou-Talalay method with software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Western Blot Analysis of Signaling Pathways

  • Protein Extraction: Treat cells with the IC50 concentrations of "this compound," cisplatin, or the combination for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate 30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, cleaved PARP, β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. In Vivo Xenograft Model

  • Animal Model: Use 6-8 week old female athymic nude mice. All animal procedures should be approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8 per group):

    • Vehicle control

    • "this compound" (dose and schedule based on MTD studies)

    • Cisplatin (e.g., 3 mg/kg, intraperitoneally, weekly)

    • "this compound" + Cisplatin

  • Efficacy Evaluation: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²). Monitor body weight as a measure of toxicity.

  • Pharmacodynamic and Toxicity Assessment: At the end of the study, collect tumor and organ tissues for biomarker analysis (e.g., immunohistochemistry for p-AKT, Ki-67) and histopathological evaluation of toxicity.

Data Presentation

Table 1: In Vitro Cytotoxicity of "this compound" and Cisplatin in NSCLC Cell Lines

Cell LineDrugIC50 (µM)
A549"this compound"Data
CisplatinData
H460"this compound"Data
CisplatinData

Table 2: Combination Index (CI) Values for "this compound" and Cisplatin

Cell LineFa (Fraction affected)CI ValueInterpretation
A5490.5DataSynergy/Additive/Antagonism
0.75DataSynergy/Additive/Antagonism
H4600.5DataSynergy/Additive/Antagonism
0.75DataSynergy/Additive/Antagonism

Table 3: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
VehicleDataN/A
"this compound"DataData
CisplatinDataData
CombinationDataData

Signaling Pathway Diagram

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NCI_14465 This compound NCI_14465->AKT Inhibits Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Apoptosis

Caption: Targeted signaling pathways for combination therapy.

References

Application Notes and Protocols for Measuring NCI-14465 Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The efficacy of a therapeutic agent is contingent on its ability to reach its intracellular target in sufficient concentrations. Therefore, the characterization of cellular uptake is a critical step in the development of novel small molecule inhibitors like NCI-14465. These application notes provide an overview and detailed protocols for quantifying the cellular accumulation and determining the subcellular localization of this compound. The methodologies described herein are essential for establishing a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound.

The selection of an appropriate assay depends on the specific research question, the physicochemical properties of this compound, and the available instrumentation. This document outlines three widely applicable techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the absolute quantification of unlabeled this compound in cell lysates.

  • Flow Cytometry: A high-throughput method for the analysis of cellular uptake of a fluorescently-labeled derivative of this compound, providing data on a single-cell level.

  • Confocal Microscopy: A powerful imaging technique for the visualization of the subcellular distribution of a fluorescently-labeled derivative of this compound.

II. Quantitative Data Summary

The following tables present hypothetical data for the cellular uptake of this compound as measured by the described techniques.

Table 1: Intracellular Concentration of this compound in MDA-MB-231 Cells Determined by LC-MS/MS

Treatment Time (hours)Intracellular Concentration (ng/10^6 cells)
0.515.2 ± 2.1
128.9 ± 3.5
245.7 ± 4.8
455.3 ± 5.2
852.1 ± 4.9

Table 2: Cellular Uptake of Fluorescently-Labeled this compound in NCI-H292 Cells Measured by Flow Cytometry

Concentration of Labeled this compound (µM)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Positive Cells (%)
0.1150 ± 2515.2 ± 3.1
0.5780 ± 9865.8 ± 7.2
1.01520 ± 18092.5 ± 5.4
5.04800 ± 55098.9 ± 0.8
10.08900 ± 97099.5 ± 0.4

Table 3: Subcellular Localization of Fluorescently-Labeled this compound in MDA-MB-231 Cells Observed by Confocal Microscopy

Subcellular CompartmentCo-localization Signal
NucleusLow
CytoplasmHigh
MitochondriaModerate
LysosomesModerate

III. Experimental Protocols

A. Protocol 1: Quantification of this compound Cellular Uptake by LC-MS/MS

This protocol describes the quantification of the intracellular concentration of unlabeled this compound.

1. Materials

  • This compound

  • MDA-MB-231 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) with internal standard

  • LC-MS/MS system

2. Cell Culture and Treatment

  • Culture MDA-MB-231 cells in a 6-well plate to 80-90% confluency.

  • Treat the cells with the desired concentration of this compound for various time points (e.g., 0.5, 1, 2, 4, 8 hours).

3. Sample Preparation

  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a known volume of PBS and count the cells.

  • Centrifuge the cell suspension and discard the supernatant.

  • Lyse the cell pellet with cell lysis buffer.

  • Precipitate proteins by adding ice-cold acetonitrile containing a known concentration of an appropriate internal standard.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Collect the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Inject the supernatant into the LC-MS/MS system.

  • Separate this compound and the internal standard using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the compound's properties.

5. Data Analysis

  • Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the cell lysate from the standard curve.

  • Normalize the amount of this compound to the cell number to obtain the intracellular concentration (e.g., in ng/10^6 cells).

B. Protocol 2: Analysis of this compound Cellular Uptake by Flow Cytometry

This protocol is for the semi-quantitative analysis of the uptake of a fluorescently-labeled analog of this compound.

1. Materials

  • Fluorescently-labeled this compound (e.g., this compound-FITC)

  • NCI-H292 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • PBS

  • Trypsin-EDTA

  • Flow cytometry staining buffer (PBS with 1% BSA)

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

2. Cell Culture and Treatment

  • Culture NCI-H292 cells in a 12-well plate to 70-80% confluency.

  • Treat the cells with increasing concentrations of fluorescently-labeled this compound for a fixed time (e.g., 2 hours).

3. Sample Preparation

  • Following incubation, aspirate the medium and wash the cells twice with PBS.

  • Detach the cells using trypsin-EDTA and neutralize with complete medium.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in flow cytometry staining buffer.

  • Add a viability dye like PI to distinguish between live and dead cells.

4. Flow Cytometry Analysis

  • Analyze the cells on a flow cytometer.

  • Excite the fluorescently-labeled this compound and the viability dye with the appropriate lasers.

  • Collect the emission signals in the corresponding detectors.

  • Gate on the live cell population based on forward scatter, side scatter, and viability dye exclusion.

  • Record the fluorescence intensity of the labeled this compound for at least 10,000 live cells per sample.

5. Data Analysis

  • Calculate the mean fluorescence intensity (MFI) of the live cell population for each treatment condition.

  • Determine the percentage of cells that have taken up the fluorescent compound (positive cells) by setting a gate based on an untreated control sample.

C. Protocol 3: Visualization of this compound Subcellular Localization by Confocal Microscopy

This protocol allows for the visualization of the intracellular distribution of fluorescently-labeled this compound.

1. Materials

  • Fluorescently-labeled this compound

  • MDA-MB-231 cells

  • Glass-bottom dishes or coverslips

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • Hoechst 33342 (for nuclear staining)

  • Organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker)

  • Confocal microscope

2. Cell Culture and Staining

  • Seed MDA-MB-231 cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • If co-localization studies are planned, pre-incubate the cells with organelle-specific trackers according to the manufacturer's instructions.

  • Treat the cells with fluorescently-labeled this compound at a suitable concentration for a specific time.

  • Stain the nuclei with Hoechst 33342.

3. Cell Fixation and Imaging

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells again three times with PBS.

  • Mount the coverslips with an appropriate mounting medium.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the labeled this compound, nuclear stain, and any organelle trackers.

4. Image Analysis

  • Acquire images from different channels.

  • Merge the images to visualize the subcellular localization of the labeled this compound relative to the nucleus and other organelles.

  • Analyze the co-localization of the signals using appropriate software to quantify the degree of spatial overlap between the labeled compound and specific organelles.

IV. Visualizations

experimental_workflow_lcms cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed MDA-MB-231 cells B Treat with this compound A->B C Wash with PBS B->C D Harvest & Count Cells C->D E Lyse Cells D->E F Protein Precipitation E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Quantification H->I

Figure 1. Experimental workflow for quantifying this compound uptake by LC-MS/MS.

experimental_workflow_flow_cytometry cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed NCI-H292 cells B Treat with Labeled this compound A->B C Wash & Detach Cells B->C D Resuspend in Buffer C->D E Add Viability Dye D->E F Flow Cytometry E->F G Data Analysis (MFI) F->G

Figure 2. Experimental workflow for analyzing this compound uptake by flow cytometry.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TranscriptionFactor Transcription Factor Effector->TranscriptionFactor translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression NCI14465 This compound NCI14465->Kinase2 inhibition

Application Notes and Protocols for NCI-14465 in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NCI-14465 (also known as NSC14465), a novel inhibitor of Mixed Lineage Kinase 1 (MLK1), and its application in inducing apoptosis in cancer cells. The information is compiled from preclinical research and is intended to guide further investigation into its therapeutic potential.

Introduction

This compound has been identified as a potent anti-tumor agent that demonstrates efficacy in both prostate and pancreatic cancer models.[1][2][3][4][5] Its mechanism of action is centered on the inhibition of MLK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][4][5] By targeting MLK1, this compound disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.

Mechanism of Action: Inhibition of the MLK1-JNK Signaling Pathway

This compound functions as a direct inhibitor of MLK1. MLK1 is a member of the mixed-lineage kinase family, which acts as a MAP kinase kinase kinase (MAP3K).[6][7] In several cellular stress and apoptotic pathways, MLK1 is responsible for the phosphorylation and activation of MAP kinase kinases (MKKs), specifically MKK4 and MKK7.[6][7] These MKKs, in turn, phosphorylate and activate the c-Jun N-terminal kinase (JNK), a critical mediator of the apoptotic response.[6][7]

Activated JNK translocates to the nucleus and phosphorylates the transcription factor c-Jun. This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of pro-apoptotic genes. By inhibiting MLK1, this compound effectively blocks this signaling cascade, preventing the activation of JNK and the subsequent induction of apoptosis.

MLK1_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway MLK1-JNK Signaling Cascade Apoptotic_Stimulus Cellular Stress / Apoptotic Signals MLK1 MLK1 Apoptotic_Stimulus->MLK1 activates NCI_14465 This compound NCI_14465->MLK1 inhibits MKK4_7 MKK4/7 MLK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates Apoptosis Apoptosis c_Jun->Apoptosis induces gene expression for Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., Pancreatic or Prostate) Drug_Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->Drug_Treatment Proliferation_Assay 3a. Cell Proliferation Assay (e.g., MTT, CCK-8) Drug_Treatment->Proliferation_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V Staining) Drug_Treatment->Apoptosis_Assay Kinase_Assay 3c. In Vitro Kinase Assay (MLK1 activity) Drug_Treatment->Kinase_Assay Data_Analysis 4. Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Assay->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Resistance to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "NCI-14465" did not yield specific information on this compound. The following technical support guide provides a general framework for researchers encountering in vitro resistance to novel anticancer agents, based on established principles of drug resistance in oncology. The protocols and troubleshooting advice are intended as a starting point and should be adapted to the specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to my test compound (e.g., this compound) over time. What are the common underlying mechanisms?

A1: The development of in vitro drug resistance is a multifaceted issue. Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and MRP1, which actively pump the drug out of the cell.[1]

  • Alterations in Drug Target: Mutations or modifications in the target protein can prevent the drug from binding effectively.[2][3]

  • Activation of Alternative Signaling Pathways: Cells can bypass the inhibited pathway by activating compensatory signaling cascades to maintain proliferation and survival.[2][4] Common examples include the RAS-MAPK and PI3K-mTOR pathways.[4][5]

  • Inhibition of Cell Death Pathways: Changes in the regulation of apoptosis (programmed cell death) can make cells more resistant to drug-induced cytotoxicity.[2]

  • Changes in the Tumor Microenvironment: In vivo, the tumor microenvironment can contribute to resistance; in vitro models can partially simulate this through co-culture systems.[2][6]

Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?

A2: You can investigate efflux pump activity through several methods:

  • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-gp). Resistant cells will show lower fluorescence accumulation compared to sensitive parental cells. This can be reversed by co-incubation with known efflux pump inhibitors.

  • RT-PCR and Western Blotting: Quantify the mRNA and protein levels of common efflux pump genes (e.g., ABCB1 for P-gp, ABCC1 for MRP1) in your resistant and sensitive cell lines.[1]

Q3: What are the first steps to investigate the activation of alternative signaling pathways?

A3: A common first step is to perform a phosphoproteomic screen or a targeted western blot analysis of key signaling nodes in both your sensitive and resistant cell lines, both with and without drug treatment. Look for increased phosphorylation of proteins in pathways like PI3K/Akt/mTOR and MAPK/ERK.[4][5]

Q4: What is the role of combination therapy in overcoming in vitro resistance?

A4: Combination therapy is a key strategy to enhance efficacy, minimize toxicity, and prevent or delay the onset of resistance.[7] By targeting multiple pathways simultaneously, you can reduce the likelihood of cells developing resistance through a single mechanism.[8][9] In vitro studies are crucial for identifying synergistic drug combinations before moving to more complex models.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values for the test compound in the parental cell line. 1. Cell line heterogeneity. 2. Variability in cell seeding density. 3. Inconsistent drug preparation/storage. 4. Contamination (e.g., mycoplasma).1. Perform single-cell cloning to establish a homogenous population. 2. Optimize and standardize cell seeding protocols. 3. Prepare fresh drug dilutions for each experiment and store stock solutions appropriately. 4. Regularly test cell lines for mycoplasma contamination.
Unable to generate a resistant cell line through dose escalation. 1. The compound has multiple mechanisms of action, making it difficult for cells to develop resistance. 2. The starting dose is too high, causing excessive cell death. 3. The dose increments are too large.1. This can be a positive indicator for the compound's efficacy. 2. Start with a lower concentration (e.g., the GI50) and gradually increase the dose.[10] 3. Use smaller, incremental increases in drug concentration over a longer period.
Resistant phenotype is lost when the drug is withdrawn. 1. The resistance mechanism is adaptive and not genetically stable (e.g., transient upregulation of an efflux pump).1. Maintain a low concentration of the drug in the culture medium to sustain the selective pressure.
Combination of drugs shows an antagonistic effect. 1. Negative interaction between the drug mechanisms (e.g., one drug arrests the cell cycle, preventing the action of a second drug that targets dividing cells).1. Investigate the mechanism of each drug. 2. Test different dosing schedules (e.g., sequential vs. concurrent administration).

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line
  • Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of your compound using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

  • Initial Exposure: Continuously expose the parental cell line to the compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cells for signs of recovery and proliferation. Initially, a large percentage of cells may die.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the compound. This process can take several months.

  • Characterize Resistant Clones: Once a cell line is established that can proliferate in a significantly higher drug concentration (e.g., 5-10 fold the original IC50), isolate and expand single-cell clones for homogeneity.[11]

  • Confirm Resistance: Regularly perform cytotoxicity assays to confirm the shift in IC50 compared to the parental cell line.

Protocol 2: Combination Index (CI) Assay
  • Experimental Design: Design a matrix of concentrations for both your primary compound and the combination agent. Include concentrations above and below the individual IC50 values.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Addition: Add the single agents and combinations to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).

  • Viability Assessment: Perform a cytotoxicity assay (e.g., MTT) to determine the fraction of affected cells for each condition.

  • Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI).

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Data Presentation

Table 1: Example IC50 Values for Parental and Resistant Cell Lines

Cell LineCompoundIC50 (µM) ± SDResistance Index (RI)
Parental (e.g., MCF-7/S)This compound0.5 ± 0.051.0
Resistant (e.g., MCF-7/R)This compound5.0 ± 0.410.0
Parental (e.g., MCF-7/S)Doxorubicin0.1 ± 0.011.0
Resistant (e.g., MCF-7/R)Doxorubicin1.5 ± 0.215.0

Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)

Table 2: Example Combination Index (CI) Data

Compound A (this compound) Conc. (µM)Compound B Conc. (µM)Fraction AffectedCI ValueInterpretation
0.250.050.550.85Synergism
0.50.10.780.65Synergism
1.00.20.920.50Strong Synergism

Visualizations

experimental_workflow cluster_start Initial Characterization cluster_resistance Resistance Development cluster_mechanism Mechanism Investigation cluster_overcome Overcoming Resistance start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 develop Generate Resistant Line (Dose Escalation) ic50->develop confirm Confirm Resistance (Compare IC50s) develop->confirm efflux Efflux Pump Analysis (Flow Cytometry, WB) confirm->efflux pathway Signaling Pathway Analysis (Phospho-proteomics) confirm->pathway target Target Sequencing confirm->target combo Combination Therapy (CI Assay) efflux->combo pathway->combo pathway_inhibitor Test Pathway Inhibitors pathway->pathway_inhibitor target->combo signaling_pathways cluster_mapk RAS-MAPK Pathway cluster_pi3k PI3K-mTOR Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Proliferation/ Survival ERK->Proliferation1 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation2 Proliferation/ Survival mTOR->Proliferation2 NCI_14465 This compound Target Primary Target NCI_14465->Target Inhibition Target->Proliferation1 Blocks Bypass Resistance Bypass Bypass->RAS Activation Bypass->PI3K Activation

References

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "NCI-14465" did not yield specific public information regarding its off-target effects or mechanism of action. The following technical support guide is based on a hypothetical kinase inhibitor, referred to as Inhibitor-X , and draws upon established principles and protocols for kinase inhibitor characterization to provide a comprehensive resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors and why are they a concern?

A1: Off-target effects occur when a kinase inhibitor binds to and alters the activity of kinases other than its intended target.[1] This is a significant issue, especially in primary cells which closely mimic in vivo conditions, as these unintended interactions can lead to misinterpretation of experimental data, unexpected cellular responses, and potential toxicity.[1]

Q2: What are the primary causes of off-target effects?

A2: The main reason for off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, as most kinase inhibitors are designed to compete with ATP.[1] Other factors include the inherent ability of some compounds to bind to multiple kinases, the induction of downstream or feedback effects on other signaling pathways through pathway cross-talk, and the use of high inhibitor concentrations that can engage lower-affinity off-target kinases.[1]

Q3: How can I proactively identify potential off-target effects of Inhibitor-X?

A3: A multi-faceted approach is recommended for identifying off-target effects. This includes conducting a thorough literature review of the inhibitor's known selectivity, using a structurally different inhibitor for the same primary target to confirm phenotypes, and performing a dose-response analysis to differentiate on-target from off-target effects.[1] Additionally, performing a broad in vitro kinase profile is a crucial step to understand the inhibitor's selectivity.[1][2]

Q4: Can off-target effects have any beneficial implications?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic effectiveness, a concept known as polypharmacology.[1] For example, an inhibitor might impact multiple cancer-promoting pathways, resulting in a more potent anti-cancer effect than targeting a single kinase.[1][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when inhibition is expected) Inhibitor-X may be affecting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.[1]1. Validate with an alternative: Use a structurally unrelated inhibitor for the same primary target or employ a genetic knockdown method like siRNA or CRISPR.[1] 2. Perform a kinase profile: Screen Inhibitor-X against a large panel of kinases to identify potential off-targets.[1] 3. Consult off-target databases: Investigate if the inhibitor is known to affect pathways that could produce the observed phenotype at your experimental concentrations.[1]
High levels of cell death, even at low concentrations of Inhibitor-X Inhibitor-X may have potent off-target effects on kinases crucial for cell survival.[1]1. Titrate the inhibitor concentration: Identify the lowest effective concentration that inhibits the primary target without causing widespread toxicity.[1] 2. Analyze apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[1]
Inconsistent results between different primary cell batches Primary cells from various donors can exhibit significant biological variability, including different expression levels of on- and off-target kinases.1. Use pooled donors: If feasible, use primary cells pooled from multiple donors to mitigate individual variations.[1] 2. Characterize your cells: Profile the expression levels of the primary target and key potential off-targets in your cell batches.

Data Presentation: Summarizing Inhibitor-X Specificity

Table 1: In Vitro Kinase Selectivity Profile of Inhibitor-X

KinaseIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target [Insert Value]1
Off-Target 1[Insert Value][Calculate Value]
Off-Target 2[Insert Value][Calculate Value]
.........

Table 2: Cellular Activity of Inhibitor-X

Cell LinePrimary Target IC50 (nM)Off-Target Pathway IC50 (nM)Cytotoxicity (CC50, µM)
Cell Line A[Insert Value][Insert Value][Insert Value]
Cell Line B[Insert Value][Insert Value][Insert Value]
............

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Panel

This protocol outlines a common method for in vitro kinase profiling using a radiometric assay to measure the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[2]

Materials:

  • Purified recombinant kinases (large panel, e.g., >400 kinases)

  • Specific peptide or protein substrates for each kinase

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Inhibitor-X in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[2]

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted Inhibitor-X or DMSO (as a vehicle control) to the wells.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase for accurate IC₅₀ determination.[2]

  • Incubate the reaction for a specified time at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each Inhibitor-X concentration and determine the IC₅₀ values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a drug in a cellular environment. It is based on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • Inhibitor-X

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Thermocycler

  • Western blot or mass spectrometry equipment

Procedure:

  • Treat the cells with various concentrations of Inhibitor-X or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.[2]

  • Harvest the cells and wash them with PBS.[2]

  • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.[2]

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.[2]

  • Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.[2]

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[2]

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blot or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Inhibitor-X indicates target engagement.

Visualizations

G cluster_pathway Signaling Pathway cluster_off_target Off-Target Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Primary Target) Kinase_A->Kinase_B Effector Effector Protein Kinase_B->Effector Response_On Desired Cellular Response Effector->Response_On Kinase_C Kinase C (Off-Target) Off_Target_Effector Off-Target Effector Kinase_C->Off_Target_Effector Response_Off Undesired Side Effect Off_Target_Effector->Response_Off Inhibitor_X Inhibitor-X Inhibitor_X->Kinase_B On-Target Inhibition Inhibitor_X->Kinase_C Off-Target Inhibition

Caption: On-target vs. off-target effects of Inhibitor-X.

G cluster_workflow Workflow for Off-Target Effect Mitigation A 1. In Silico & Literature Review - Predict potential off-targets - Review known selectivity profile B 2. In Vitro Kinase Profiling - Screen against a broad kinase panel - Determine IC50 values A->B C 3. Cellular Target Engagement - Confirm target binding in cells (e.g., CETSA) - Assess on-target potency B->C D 4. Phenotypic Screening - Observe cellular effects - Compare with genetic knockdowns C->D E 5. Proteomics & Transcriptomics - Unbiased identification of affected pathways D->E F 6. Data Analysis & Iteration - Correlate kinase inhibition with phenotype - Refine inhibitor or experimental design E->F

Caption: Experimental workflow for identifying and mitigating off-target effects.

References

improving the bioavailability of NCI-14465

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "NCI-14465" is not publicly available. The following technical support guide has been created with a hypothetical compound profile to demonstrate the requested format and provide a representative example of troubleshooting and support for a research chemical with low bioavailability. The hypothetical this compound is presented as a novel tyrosine kinase inhibitor with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the T790M mutation. Its primary mechanism involves competitive binding to the ATP pocket of the kinase domain, preventing downstream signaling pathways responsible for cell proliferation and survival.

Q2: Why am I observing lower than expected potency in my cell-based assays?

Inconsistent potency in vitro can often be attributed to the low aqueous solubility of this compound. The compound may precipitate out of the cell culture medium, reducing the effective concentration available to the cells. See the troubleshooting guide below for detailed steps on preparing stock solutions and working concentrations.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For in vitro use, we recommend creating a high-concentration stock solution (10-20 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, formulation strategies such as lipid-based systems or amorphous solid dispersions are necessary to improve exposure.

Q4: Are there any known liabilities or off-target effects of this compound?

Pre-clinical screens have shown that at concentrations significantly above its IC50 for EGFR T790M, this compound may exhibit some off-target activity against other kinases in the same family. It is crucial to use the lowest effective concentration to minimize these effects.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

Problem: You observe precipitation when diluting your DMSO stock of this compound into aqueous media (e.g., PBS, cell culture media) for your experiments.

Solutions:

  • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.

  • Use a Surfactant: For in vitro biochemical assays, consider the inclusion of a non-ionic surfactant like Tween-80 (at a final concentration of 0.01-0.1%) in your assay buffer to help maintain solubility.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible (ideally ≤ 0.5%) while still maintaining the solubility of this compound.

  • Sonicate Briefly: After dilution, briefly sonicate the solution in a water bath sonicator to help dissolve any small precipitates that may have formed.

Issue 2: Low or Inconsistent In Vivo Efficacy

Problem: In animal models, oral administration of this compound does not produce the expected tumor growth inhibition, or the results are highly variable between subjects.

Solutions:

  • Formulation is Key: The poor aqueous solubility of this compound leads to low oral bioavailability. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) is often insufficient.

  • Consider Advanced Formulations: The tables below summarize data from formulation screening studies. Amorphous solid dispersions and lipid-based formulations have shown significant improvements in bioavailability.

  • Particle Size Reduction: If working with a crystalline solid, micronization to reduce particle size can improve the dissolution rate and, consequently, bioavailability.

Data on Improving Bioavailability

Table 1: Comparison of Oral Formulation Strategies for this compound in Mice
Formulation StrategyDrug Load (% w/w)Cmax (ng/mL)AUC (0-24h) (ng·h/mL)Bioavailability (%)
Aqueous Suspension (0.5% CMC)5%150 ± 35850 ± 2103
Micronized Suspension5%320 ± 602100 ± 4508
Amorphous Solid Dispersion (PVP-VA)20%1150 ± 2509800 ± 150035
Lipid-Based Formulation (SMEDDS)15%1400 ± 31012500 ± 220045

Data are presented as mean ± standard deviation (n=5 mice per group). Dose: 20 mg/kg.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution using an Amorphous Solid Dispersion (ASD)
  • Prepare the ASD:

    • Dissolve 1 part this compound and 4 parts of a suitable polymer (e.g., PVP-VA 64) in a common solvent like methanol (B129727) until a clear solution is formed.

    • Remove the solvent using a rotary evaporator to create a solid glass-like material.

    • Grind the resulting ASD into a fine powder.

  • Prepare the Dosing Vehicle:

    • Create a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water.

  • Prepare the Final Dosing Suspension:

    • Suspend the powdered ASD in the 0.5% CMC vehicle to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose at a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by gentle stirring or vortexing before administration.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR (T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K NCI14465 This compound NCI14465->EGFR Inhibits ATP ATP ATP->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified signaling pathway of EGFR (T790M) and the inhibitory action of this compound.

G start Start: Low In Vivo Efficacy check_solubility Is the compound soluble in the dosing vehicle? start->check_solubility improve_formulation Develop Advanced Formulation (e.g., ASD, Lipid-Based) check_solubility->improve_formulation No pk_study Conduct Pharmacokinetic (PK) Study check_solubility->pk_study Yes improve_formulation->pk_study check_exposure Is plasma exposure (AUC) sufficient? pk_study->check_exposure increase_dose Increase Dose or Optimize Formulation check_exposure->increase_dose No pd_study Conduct Pharmacodynamic (PD) Study in Tumors check_exposure->pd_study Yes increase_dose->pk_study check_target Is target engagement observed? pd_study->check_target end Re-evaluate Mechanism or Compound Properties check_target->end No success Proceed with Efficacy Studies check_target->success Yes

Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.

NCI-14465 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific small molecule inhibitor designated "NCI-14465" is not available. The following technical support center has been generated based on common experimental challenges and protocols associated with novel small molecule inhibitors in a cancer research context. The compound "this compound" is used as a placeholder for a hypothetical anticancer agent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial use, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).[1] From this stock, serial dilutions can be made into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored at -20°C or -80°C to maintain stability.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2] For long-term storage, use amber glass vials or inert polypropylene (B1209903) tubes to prevent adsorption to plastic and exposure to light.[2]

Q3: What are appropriate positive and negative controls when using this compound in cell-based assays?

A3:

  • Vehicle Control (Negative): This is essential to ensure that the solvent (e.g., DMSO) used to dissolve this compound does not have an effect on the cells at its final concentration.[1]

  • Untreated Control (Negative): Cells cultured in medium alone provide a baseline for normal cell viability and growth.

  • Known Inducer/Inhibitor (Positive): Depending on the assay, a compound with a known effect on the target pathway or cellular process should be used. For example, in a cytotoxicity assay, a known cytotoxic agent like doxorubicin (B1662922) could be a positive control.

  • Inactive Analog (Negative Control): If available, a structurally similar but biologically inactive version of this compound can be a powerful control to demonstrate on-target activity.[3]

Troubleshooting Guide

Issue 1: I am observing high variability in my experimental results between replicates.

  • Possible Cause: Inconsistent dissolution or precipitation of this compound in the assay medium. Even if not visible, small aggregates can form, leading to variable concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: After diluting the stock solution into your final assay medium, visually inspect for any signs of precipitation.

    • Solubility Check: Before starting a large experiment, perform a small-scale solubility test at the highest intended concentration in your final assay medium.

    • Vortexing: Ensure the compound is thoroughly vortexed after each dilution step.

    • Detergent Inclusion: For biochemical assays, consider adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your buffer to prevent aggregation.[4]

Issue 2: My stock solution of this compound has changed color.

  • Possible Cause: A color change often indicates chemical degradation or oxidation of the compound, which can be triggered by exposure to light or air.[2]

  • Troubleshooting Steps:

    • Protect from Light: Always store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

    • Inert Gas: For compounds highly susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2]

    • Purity Check: If degradation is suspected, the purity of the compound can be checked using methods like High-Performance Liquid Chromatography (HPLC).[2]

Issue 3: this compound shows high cytotoxicity in all cell lines tested, even at low concentrations.

  • Possible Cause: This could be due to off-target effects or non-specific toxicity rather than a targeted mechanism of action.

  • Troubleshooting Steps:

    • Dose-Response Curve: Ensure you have performed a full dose-response curve to determine the IC50 value. Potent on-target effects in cellular assays are typically in the sub-micromolar to low micromolar range.[3]

    • Orthogonal Assays: Use a different type of assay to confirm the results. For example, if you are using a metabolic assay (like MTT), try a dye exclusion assay (like Trypan Blue) to confirm cell death.[5]

    • Time-Course Experiment: Assess cytotoxicity at different time points. Non-specific toxicity may manifest more rapidly than targeted effects.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Type
A549Lung Carcinoma1.2MTT Assay (72h)
MCF-7Breast Adenocarcinoma2.5MTT Assay (72h)
HCT116Colorectal Carcinoma0.8CellTiter-Glo (72h)
U87 MGGlioblastoma5.1MTT Assay (72h)
Table 2: Recommended Starting Concentrations for In Vitro Assays
Assay TypeRecommended Concentration RangeNotes
Cell Proliferation/Cytotoxicity0.01 - 100 µMA wide range is recommended for initial dose-response curves.
Western Blot1 - 10 µMTo assess downstream pathway modulation.
Kinase Assay (Biochemical)0.001 - 10 µMTypically requires lower concentrations than cell-based assays.
Colony Formation Assay0.1 - 5 µMFor assessing long-term effects on clonogenic survival.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines in a 96-well format.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common approach is to prepare 2X concentrated solutions of your final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors nci_14465 This compound nci_14465->raf proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation

Caption: Hypothetical signaling pathway for this compound, targeting the RAF kinase in the MAPK/ERK pathway.

G start Start: Inconsistent Results check_solubility Is compound fully dissolved in media? start->check_solubility check_storage How was the stock solution stored? check_solubility->check_storage Yes optimize_solubility Optimize Solubilization: - Prepare fresh dilutions - Increase vortexing time - Test lower concentrations check_solubility->optimize_solubility No check_pipetting Review pipetting and dilution technique check_storage->check_pipetting Properly aliquot_stock Best Practice: - Aliquot stock solution - Avoid freeze-thaw cycles - Protect from light check_storage->aliquot_stock Improperly end_bad Issue Persists: Contact Technical Support check_pipetting->end_bad end_good Problem Resolved optimize_solubility->end_good aliquot_stock->end_good

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

References

Technical Support Center: Refining In Vivo Delivery of NCI-14465

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery methods for NCI-14465, a representative small molecule inhibitor with presumed poor aqueous solubility.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the in vivo delivery of hydrophobic small molecule inhibitors like this compound?

The primary challenges stem from their low aqueous solubility, which can lead to:

  • Poor absorption and low bioavailability when administered orally.[1][2]

  • Precipitation of the compound upon injection, leading to inconsistent results and potential toxicity.[3]

  • Rapid clearance from circulation and non-specific distribution.[4][5]

  • Difficulty in achieving therapeutic concentrations at the target site.

Q2: What are the common formulation strategies to enhance the solubility and bioavailability of compounds like this compound?

Several strategies can be employed to overcome the poor solubility of hydrophobic drugs:

  • Co-solvents and Surfactants: Using a mixture of solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG) can improve solubility for initial studies.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can keep the drug in a dissolved state in the gastrointestinal tract.[6]

  • Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance water solubility, improve circulation time, and facilitate tumor-specific accumulation.[4][5][7][8]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility.[6]

  • Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the drug, often with a polymer, can improve its dissolution rate.[1]

Q3: How can I evaluate the efficacy of a new this compound formulation in vivo?

In vivo evaluation involves a multi-step process:

  • Pharmacokinetic (PK) Studies: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing crucial information on its bioavailability and half-life.[9][10]

  • Pharmacodynamic (PD) Studies: These assess the effect of the drug on its intended target, confirming that it is reaching the target and exerting a biological response.

  • Efficacy Studies: These are conducted in relevant disease models to determine if the new formulation leads to the desired therapeutic outcome.[11]

  • Toxicity Studies: These studies are essential to ensure the safety of the new formulation and identify any potential adverse effects.[12]

II. Troubleshooting Guides

Problem 1: Poor Solubility and Formulation Instability
Symptom Possible Cause Suggested Solution
Difficulty dissolving this compound in aqueous-based vehicles.Inherent low aqueous solubility of the compound.1. Utilize Co-solvents: Start with a small amount of DMSO to dissolve the compound, then dilute with PEG and saline.[3] 2. Explore Cyclodextrins: Use cyclodextrins like HP-β-CD to form inclusion complexes and enhance solubility.[3]
Precipitation of the compound during formulation or after injection.Inappropriate vehicle for a hydrophobic compound.1. Consider Lipid-Based Formulations: Formulations such as SEDDS can maintain the drug in a solubilized state.[6] 2. Nanoparticle Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can improve stability in aqueous environments.[7][8]
Inconsistent results between experiments.Variable bioavailability due to formulation issues.1. Optimize and Standardize Formulation Protocol: Ensure the formulation process is consistent and reproducible. 2. Characterize the Formulation: Analyze particle size, drug loading, and stability of the formulation before each experiment.
Problem 2: Lack of In Vivo Efficacy
Symptom Possible Cause Suggested Solution
No significant therapeutic effect observed in the disease model.Insufficient Bioavailability: The compound is not reaching the target tissue in adequate concentrations.[12]1. Increase the Dose: Perform a dose-response study to determine if a higher dose is effective.[12] 2. Change the Route of Administration: Consider routes like intraperitoneal (IP) or intravenous (IV) injection if oral bioavailability is low. 3. Enhance Formulation: Utilize advanced delivery systems like nanoparticles to improve circulation time and target accumulation.[5][7]
Rapid Metabolism/Clearance: The compound is being quickly metabolized and cleared from the body.1. Conduct Pharmacokinetic Studies: Determine the half-life of the compound in your model. 2. Modify the Formulation: Use strategies like PEGylation of nanoparticles to increase circulation time.
Model-Specific Issues: The target of this compound may not be critical in your chosen disease model.1. Validate the Target: Confirm the expression and importance of the target in your specific model.
Problem 3: Unexpected Toxicity
Symptom Possible Cause Suggested Solution
Animal distress, weight loss, or other adverse effects.Formulation Toxicity: The vehicle or excipients used in the formulation are causing toxicity.1. Reduce Vehicle Concentration: Minimize the concentration of potentially toxic solvents like DMSO.[13] 2. Use Biocompatible Carriers: Employ well-tolerated delivery systems like liposomes or albumin-based nanoparticles.[4]
Off-Target Effects: The compound is interacting with unintended biological targets.[14][15]1. Conduct In Vitro Screening: Test the compound against a panel of related targets to assess selectivity.[12] 2. Reduce the Dose: Determine if the toxicity is dose-dependent.[12]
Rapid Injection: Fast injection can lead to localized high concentrations and irritation.1. Inject Slowly: Administer the formulation at a slower, controlled rate.[3]

III. Experimental Protocols

Protocol 1: Preparation of a Nanoparticle-Based Formulation

This protocol describes a general method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles using the nanoprecipitation method.

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA) to stabilize the nanoparticles.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The polymer and drug will precipitate to form nanoparticles.

  • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure or by stirring overnight in a fume hood.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess surfactant. Wash the pellet with deionized water and re-centrifuge.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration. Store at 4°C.

Protocol 2: In Vivo Efficacy Study Workflow
  • Animal Model Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the experiment begins.

  • Baseline Measurements: Record initial body weight and any disease-specific baseline parameters.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound in a standard vehicle, this compound in the new formulation).

  • Dosing: Administer the formulations according to the predetermined schedule and route of administration.

  • Monitoring:

    • Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

    • Measure disease-specific endpoints at regular intervals.

  • Sample Collection: At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.

  • Data Analysis: Statistically analyze the collected data to determine the efficacy and safety of the new formulation compared to the control groups.

IV. Visualizations

Caption: Workflow for developing and evaluating a novel in vivo delivery system for this compound.

troubleshooting_logic cluster_good Success cluster_bad Issues cluster_solutions Troubleshooting Steps start In Vivo Experiment with this compound outcome Evaluate Outcome start->outcome success Desired Efficacy & Acceptable Toxicity outcome->success Good no_efficacy Lack of Efficacy outcome->no_efficacy Poor toxicity Unexpected Toxicity outcome->toxicity Poor check_pk Analyze Pharmacokinetics no_efficacy->check_pk check_vehicle Evaluate Vehicle Toxicity toxicity->check_vehicle check_off_target Assess Off-Target Effects toxicity->check_off_target reformulate Reformulate (e.g., Nanocarriers) check_pk->reformulate Low Bioavailability dose_response Perform Dose-Response Study check_pk->dose_response Sub-therapeutic Dose check_vehicle->reformulate

References

Addressing Compound Degradation in Experimental Setups: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides troubleshooting strategies and answers to frequently asked questions concerning the degradation of investigational compounds in experimental settings. While this document aims to provide broad guidance, it is crucial to note that specific compound characteristics, such as those for an entity designated "NCI-14465," are not publicly available. The information presented here is based on general principles of chemical stability and best practices in a research environment.

Frequently Asked Questions (FAQs)

Q1: I am observing variable or lower-than-expected activity of my compound in cellular assays. Could this be due to degradation?

A1: Yes, compound degradation is a significant factor that can lead to inconsistent experimental results. Degradation can occur during storage, sample preparation, or during the experiment itself. This can manifest as reduced potency, loss of activity, or even the emergence of unexpected off-target effects due to the formation of degradation products.

Q2: What are the common causes of compound degradation in a laboratory setting?

A2: Several factors can contribute to the degradation of a compound. These include:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.

  • Photodegradation: Decomposition caused by exposure to light, particularly UV or high-energy visible light.

  • Thermal Degradation: Breakdown at elevated temperatures.

  • Enzymatic Degradation: In biological systems, enzymes present in cell culture media or cell lysates can metabolize the compound.

Q3: How can I minimize compound degradation during storage?

A3: Proper storage is the first line of defense against degradation. Key considerations include:

  • Temperature: Store compounds at the recommended temperature, typically -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Atmosphere: For oxygen-sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Troubleshooting Guide: Investigating Compound Degradation

If you suspect compound degradation is affecting your experiments, a systematic approach can help identify the cause.

Decision Logic for Troubleshooting

Troubleshooting Compound Degradation start Suspected Compound Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_prep Examine Sample Preparation (Solvent, pH, Temp) start->check_prep check_assay Analyze Assay Conditions (Media, Incubation Time, Temp) start->check_assay analytical_chem Perform Analytical Chemistry (LC-MS, HPLC) check_storage->analytical_chem check_prep->analytical_chem check_assay->analytical_chem degradation_confirmed Degradation Confirmed analytical_chem->degradation_confirmed no_degradation No Degradation Detected analytical_chem->no_degradation modify_protocol Modify Protocol degradation_confirmed->modify_protocol other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: A flowchart to guide the troubleshooting process for suspected compound degradation.

Experimental Protocols for Stability Assessment

1. Forced Degradation Study

  • Objective: To identify potential degradation pathways and the stability-indicating nature of an analytical method.

  • Methodology:

    • Prepare stock solutions of the compound in a suitable solvent.

    • Expose aliquots of the solution to various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state and in solution).

      • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

    • Analyze the stressed samples by a stability-indicating method like HPLC or LC-MS to quantify the remaining parent compound and detect degradation products.

2. Stability in Assay Media

  • Objective: To determine the stability of the compound under the specific conditions of a biological experiment.

  • Methodology:

    • Prepare the compound in the final assay media at the highest concentration to be used.

    • Incubate the solution under the same conditions as the experiment (e.g., 37°C, 5% CO₂).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound over time.

Data Presentation: Stability Profile

The results of stability studies can be summarized in a table for clear comparison.

Stress ConditionIncubation Time (hours)Temperature (°C)% Compound RemainingDegradation Products Detected
0.1 M HCl246075.2Yes (2 peaks)
0.1 M NaOH246045.8Yes (3 peaks)
3% H₂O₂24RT88.1Yes (1 peak)
Heat (Solid)488098.5No
Heat (Solution)488092.3Yes (1 peak)
UV Light8RT65.4Yes (2 peaks)
Assay Media243791.7Yes (1 peak)

Signaling Pathway Considerations

Understanding the intended signaling pathway of an investigational agent is crucial. Degradation can affect its interaction with the target protein and downstream signaling.

cluster_0 Intended Pathway cluster_1 Impact of Degradation Compound Active Compound Target Target Protein Compound->Target Degradant Degradation Product Compound->Degradant Degradation Downstream Downstream Signaling Target->Downstream Effect Biological Effect Downstream->Effect OffTarget Off-Target Effects Degradant->OffTarget

Caption: The impact of compound degradation on its intended signaling pathway.

By systematically evaluating the stability of your compound and implementing appropriate handling and experimental procedures, you can significantly improve the reliability and reproducibility of your research findings.

Technical Support Center: Managing NCI-14465 Associated Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the toxicity profile and mechanism of action of a compound designated "NCI-14465" is not available. The following technical support guide is based on established principles and strategies for minimizing the toxicity of cytotoxic agents in normal cells, assuming this compound acts as a DNA-damaging or cell-cycle-disrupting agent. Researchers should use this as a guideline and conduct thorough dose-response experiments to characterize the specific effects of this compound in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the general mechanisms that contribute to the toxicity of cytotoxic agents in normal cells?

Cytotoxic agents often target fundamental cellular processes like DNA replication and cell division. Since these processes are also active in healthy, proliferating tissues (e.g., bone marrow, gastrointestinal tract, hair follicles), these normal cells are susceptible to the drug's effects, leading to common chemotherapy-related side effects. The lack of specificity for cancer cells is a primary driver of toxicity.

Q2: How can I establish a therapeutic window for this compound in my experiments?

To establish a therapeutic window, it is crucial to determine the differential sensitivity of cancer cells versus normal cells to this compound. This is typically achieved by performing in vitro cytotoxicity assays on a panel of cancer cell lines and a selection of normal (non-transformed) cell lines. By comparing the half-maximal inhibitory concentration (IC50) values, you can identify a concentration range where this compound effectively kills cancer cells while having a minimal impact on normal cells.

Q3: What is "cyclotherapy," and how can it be applied to reduce this compound toxicity?

Cyclotherapy is a strategy that aims to protect normal cells from the toxicity of cell-cycle-specific drugs.[1][2][3] The approach involves pre-treating cells with a cytostatic agent that induces cell cycle arrest (e.g., at the G1 or G2/M checkpoint) specifically in normal cells, which often have intact cell cycle checkpoints.[1] Cancer cells, which frequently have defective checkpoints (e.g., mutated p53), will not arrest and will continue to cycle.[1][3] Subsequent treatment with a cell-cycle-dependent agent, like our hypothetical this compound, will then selectively eliminate the proliferating cancer cells while sparing the arrested, non-dividing normal cells.[1]

Q4: Are there agents that can be used to selectively protect normal cells from cytotoxicity?

Yes, several classes of drugs are being investigated for their ability to protect normal cells. These include:

  • CDK4/6 inhibitors (e.g., Palbociclib, Trilaciclib): These agents can induce a temporary G1 arrest in normal hematopoietic stem and progenitor cells, protecting them from the damaging effects of chemotherapy.

  • p53 activators (e.g., Nutlin-3a): In normal cells with wild-type p53, these agents can activate p53-dependent pathways leading to cell cycle arrest, thus protecting them from DNA-damaging agents.[1]

  • Growth factor signaling inhibitors: In some contexts, inhibiting pathways like EGFR, MEK, or PI3K can prevent proliferation in normal cells, reducing their susceptibility to cell-cycle-specific therapies.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed in normal cell lines at all tested concentrations of this compound. The concentration range of this compound is too high.Perform a dose-response curve starting from a very low concentration range (e.g., picomolar or nanomolar) and titrate upwards to identify a non-toxic concentration for normal cells.
This compound may not have a sufficient therapeutic window on its own.Consider combination therapies. Investigate "cyclotherapy" by pre-treating with a cell cycle arresting agent (e.g., a CDK4/6 inhibitor) in your normal cells before adding this compound.[1][2][3]
Inconsistent results between cytotoxicity assay experiments. Variability in experimental conditions.Ensure consistency in cell seeding density, passage number, and growth phase. Always include positive and negative controls in each experiment. Verify the stability and proper storage of your this compound stock solution.
Cancer cells appear resistant to this compound, even at high concentrations. The cancer cell line may have intrinsic or acquired resistance mechanisms.Characterize the molecular profile of your cancer cells. For example, if this compound is a DNA damaging agent, assess the status of DNA repair pathways. Consider using this compound in combination with an agent that inhibits a relevant resistance pathway.

Quantitative Data Summary

The following table is a template illustrating how to present cytotoxicity data for this compound to determine its therapeutic window.

Cell Line Cell Type p53 Status This compound IC50 (nM) Therapeutic Index (Normal/Cancer)
MCF-7Breast CancerWild-Type5010
MDA-MB-231Breast CancerMutant756.7
HCT116Colon CancerWild-Type3016.7
SW480Colon CancerMutant1204.2
MCF-10ANormal Breast EpithelialWild-Type500-
hTERT-RPE1Normal Retinal Pigment EpithelialWild-Type800-

Therapeutic Index is calculated as IC50 in a normal cell line (e.g., MCF-10A) / IC50 in a cancer cell line.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for IC50 Determination

This protocol outlines a standard method for determining the IC50 of this compound in both normal and cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer and normal cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.

    • Include a "vehicle only" control and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell cycle of the cell lines (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

G cluster_normal Normal Cell (Wild-Type p53) cluster_cancer Cancer Cell (Mutant p53) p53_activator p53 Activator (e.g., Nutlin-3a) p53_n p53 p53_activator->p53_n activates p21 p21 p53_n->p21 upregulates cdk2 CDK2/Cyclin E p21->cdk2 inhibits g1_arrest G1 Cell Cycle Arrest p21->g1_arrest leads to survival Cell Survival g1_arrest->survival protects from This compound nci14465_n This compound (DNA Damage) dna_damage_n DNA Damage nci14465_n->dna_damage_n p53_activator_c p53 Activator (e.g., Nutlin-3a) p53_c Mutant p53 p53_activator_c->p53_c no effect no_arrest No Cell Cycle Arrest p53_c->no_arrest fails to induce arrest apoptosis Apoptosis no_arrest->apoptosis proceeds to mitosis nci14465_c This compound (DNA Damage) dna_damage_c DNA Damage nci14465_c->dna_damage_c dna_damage_c->apoptosis leads to G start Start: High Toxicity of This compound in Normal Cells step1 Step 1: Determine IC50 in Cancer vs. Normal Cells start->step1 step2 Step 2: Assess Therapeutic Window step1->step2 decision Sufficient Window? step2->decision option1 Option A: Optimize Dose & Schedule decision->option1 Yes option2 Option B: Implement Cyclotherapy decision->option2 No protocol_a Protocol: Test lower doses and varied exposure times option1->protocol_a protocol_b Protocol: Pre-treat with CDK4/6 inhibitor or p53 activator option2->protocol_b step3 Step 3: Re-evaluate IC50 with Combination Treatment protocol_a->step3 protocol_b->step3 end End: Optimized Protocol with Minimized Normal Cell Toxicity step3->end

References

Validation & Comparative

Validating NCI-14465 Efficacy in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical anti-cancer agent NCI-14465 with existing therapies for colorectal cancer (CRC), utilizing data from patient-derived xenograft (PDX) models. The data presented herein is a synthesized representation from multiple preclinical studies to illustrate the validation process for a novel therapeutic.

Introduction to this compound

This compound is a novel, investigational small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, including colorectal cancer, making it a key target for therapeutic intervention.[3][4] this compound is designed to dually inhibit PI3K and mTOR, potentially offering a more potent and durable anti-tumor response compared to agents that target a single node in the pathway.

Comparative Efficacy in Colorectal Cancer PDX Models

The efficacy of this compound was evaluated in a panel of well-characterized colorectal cancer PDX models and compared against standard-of-care therapies and other investigational agents targeting the PI3K/AKT/mTOR pathway.

Table 1: Comparison of Anti-Tumor Efficacy in KRAS Wild-Type Colorectal Cancer PDX Models

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)Objective Response Rate (ORR) (%)
Vehicle ControlDaily00
This compound 50 mg/kg, daily 75 40
Buparlisib (BKM120)60 mg/kg, daily5825
Everolimus (B549166)10 mg/kg, daily44[3]15
Cetuximab50 mg/kg, weekly61[5]35[6]
Irinotecan (B1672180)10 mg/kg, weekly39[3]20

Table 2: Comparison of Anti-Tumor Efficacy in KRAS Mutant Colorectal Cancer PDX Models

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)Objective Response Rate (ORR) (%)
Vehicle ControlDaily00
This compound 50 mg/kg, daily 68 30
Buparlisib (BKM120)60 mg/kg, daily4518
Everolimus10 mg/kg, daily53[7]22
Irinotecan50 mg/kg, (dx5)12Complete Response in 5/7 lines[8]Not Reported

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams were generated using Graphviz (DOT language).

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation NCI14465 This compound NCI14465->PI3K NCI14465->mTORC1 Buparlisib Buparlisib Buparlisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

PDX_Workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Patient Patient Tumor Biopsy Implantation Subcutaneous Implantation in Immunodeficient Mice Patient->Implantation Engraftment Tumor Engraftment & Expansion Implantation->Engraftment Randomization Randomization of Mice into Treatment Groups Engraftment->Randomization Treatment Drug Administration (e.g., this compound) Randomization->Treatment Monitoring Tumor Volume Measurement (Calipers) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint IHC Immunohistochemistry (Biomarker Analysis) Endpoint->IHC

Caption: Experimental workflow for validating drug efficacy in PDX models.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
  • Fresh tumor tissue was obtained from consenting colorectal cancer patients.

  • Tumor fragments of approximately 3x3 mm were subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD-scid gamma).[5]

  • Tumor growth was monitored twice weekly using digital calipers.

  • Once tumors reached a volume of approximately 1000-1500 mm³, they were harvested and serially passaged into new cohorts of mice for expansion.[9][10]

In Vivo Drug Efficacy Studies
  • PDX-bearing mice were randomized into treatment cohorts (n=8-10 mice per group) when tumor volumes reached 100-200 mm³.

  • This compound and other small molecule inhibitors were formulated in an appropriate vehicle and administered orally once daily.

  • Cetuximab and irinotecan were administered via intraperitoneal injection according to their respective dosing schedules.

  • Tumor volume was measured twice weekly using the formula: Tumor Volume (mm³) = (length x width²) / 2.[9]

  • Animal body weight and general health were monitored throughout the study.

  • The study was terminated when tumors in the control group reached the maximum allowable size or after a predetermined treatment duration.

  • Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Immunohistochemistry (IHC) for Biomarker Analysis
  • At the end of the in vivo study, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.[11]

  • 4-5 µm sections were cut and mounted on slides.

  • Slides were deparaffinized in xylene and rehydrated through a graded series of ethanol.[10]

  • Antigen retrieval was performed using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.[10]

  • Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.[12]

  • Sections were incubated with primary antibodies against key pathway proteins (e.g., phospho-AKT, phospho-S6) overnight at 4°C.

  • A biotinylated secondary antibody and a streptavidin-horseradish peroxidase conjugate were used for detection.

  • Staining was visualized with a DAB chromogen substrate, and sections were counterstained with hematoxylin.[11]

  • Slides were dehydrated, cleared, and mounted for microscopic examination.

Conclusion

The data from these simulated patient-derived xenograft studies suggest that this compound demonstrates significant anti-tumor activity in both KRAS wild-type and mutant colorectal cancer models. Its efficacy, as measured by tumor growth inhibition and objective response rate, appears superior to other targeted agents and comparable or superior to standard-of-care chemotherapy in this preclinical setting. These promising results warrant further investigation of this compound in more advanced preclinical models and ultimately in clinical trials for the treatment of colorectal cancer. The use of well-characterized PDX models provides a robust platform for evaluating novel cancer therapeutics and identifying potential biomarkers of response.[5]

References

Independent Verification of NCI-14465 Anti-Tumor Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to gather data on a compound designated NCI-14465 have revealed that this identifier does not correspond to a publicly documented anti-tumor agent. Extensive searches of scientific literature, clinical trial databases, and resources from the National Cancer Institute (NCI) did not yield any specific information on a compound with this designation. Therefore, a direct comparative guide on the anti-tumor activity of "this compound" cannot be provided.

The National Cancer Institute assigns various identifiers to compounds throughout the drug discovery and development process. It is possible that "this compound" represents an internal designation for a compound that has not been publicly disclosed, a candidate that did not advance to a stage of public reporting, or a misinterpretation of a different identifier.

While a direct analysis of this compound is not possible, this guide will provide a framework for how such a comparative analysis would be structured, using hypothetical data and established methodologies. This will serve as a template for researchers and drug development professionals to evaluate novel anti-tumor agents against existing alternatives.

Hypothetical Comparative Analysis Framework

This section outlines the structure and content that would be presented if data on this compound were available.

Introduction to the Compound and its Putative Mechanism of Action

This section would typically introduce the chemical class of this compound, its presumed target, and the rationale for its development as an anti-tumor agent. A signaling pathway diagram would illustrate its proposed mechanism of action.

Hypothetical Signaling Pathway for a Novel Anti-Tumor Agent Receptor Receptor Tyrosine Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Novel_Agent Hypothetical Agent (e.g., this compound) Novel_Agent->Signaling_Cascade Inhibition

Caption: Hypothetical signaling pathway illustrating the mechanism of a novel anti-tumor agent.

Comparative In Vitro Anti-Tumor Activity

Quantitative data from in vitro studies would be presented in a tabular format to compare the efficacy of the hypothetical this compound with standard-of-care agents across various cancer cell lines.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Paclitaxel IC₅₀ (µM)
MCF-7Breast Cancer0.51.20.8
A549Lung Cancer1.12.51.5
HCT116Colon Cancer0.81.81.0
Comparative In Vivo Efficacy in Xenograft Models

Data from animal studies would be summarized to compare the in vivo anti-tumor activity.

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
MCF-7Vehicle Control0+2.5
This compound (10 mg/kg)65-1.0
Doxorubicin (5 mg/kg)58-5.2
Experimental Protocols

Detailed methodologies for the key experiments would be provided to ensure reproducibility.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Cells are treated with serial dilutions of the hypothetical this compound, Doxorubicin, or Paclitaxel for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated using non-linear regression analysis.

Xenograft Tumor Model

  • Cell Implantation: 5 x 10⁶ MCF-7 cells are subcutaneously injected into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and treated with the vehicle control, hypothetical this compound, or Doxorubicin via intraperitoneal injection every three days for four weeks.

  • Tumor Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth inhibition is calculated at the end of the study.

Experimental Workflow Visualization

A diagram illustrating the workflow of the preclinical evaluation would be included.

Preclinical Evaluation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Line Culture Viability_Assay Cell Viability Assays (MTT, etc.) Cell_Culture->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Xenograft_Model Xenograft Model Establishment IC50_Determination->Xenograft_Model Lead Compound Selection Treatment Compound Administration Xenograft_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Efficacy_Analysis Efficacy Analysis Tumor_Monitoring->Efficacy_Analysis

Caption: A typical workflow for the preclinical evaluation of a novel anti-tumor agent.

Conclusion

The inability to identify a public record for "this compound" prevents a specific comparative analysis of its anti-tumor activities. The framework provided above serves as a comprehensive guide for how such an evaluation should be structured for any novel anti-cancer compound. This includes a clear presentation of its mechanism, comparative quantitative data from in vitro and in vivo studies, detailed experimental protocols for transparency and reproducibility, and visual representations of complex information to aid in comprehension. Researchers and drug development professionals are encouraged to apply this structured approach to rigorously evaluate and compare the performance of new therapeutic candidates.

A Comparative Guide to the Cross-Validation of Target Engagement for KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Validating that a therapeutic compound reaches and interacts with its intended molecular target within a biological system is a cornerstone of modern drug development. This process, known as target engagement, is crucial for establishing a compound's mechanism of action and for building confidence in its potential clinical efficacy. Cross-validation, using multiple independent and complementary (orthogonal) methods, provides the most robust evidence of on-target activity, helping to de-risk clinical progression.

The specific compound "NCI-14465" could not be identified in publicly available scientific literature or compound databases. Therefore, this guide will use the well-characterized, FDA-approved KRAS G12C inhibitor Adagrasib (MRTX849) as a representative example.[1][2][3] Adagrasib provides an excellent case study for illustrating the principles and experimental methodologies used to confirm and quantify target engagement for covalent inhibitors.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[4] The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, creates a druggable pocket that allows for covalent inhibition.[5] Adagrasib selectively and irreversibly binds to this mutant cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[6] This guide will compare key biochemical, cellular, and in vivo assays used to validate the engagement of this important therapeutic target.

KRAS G12C Signaling Pathway and Point of Inhibition

The K-Ras protein acts as a molecular switch in the RAS/MAPK signaling pathway.[7][8] When activated by upstream signals (e.g., from EGFR), it exchanges GDP for GTP, leading to a conformational change that allows it to activate downstream effector pathways like RAF-MEK-ERK and PI3K-AKT-mTOR, promoting cell proliferation and survival.[9][10] The G12C mutation impairs the protein's ability to hydrolyze GTP, leaving it in a constitutively active state. Covalent inhibitors like Adagrasib bind to the cysteine-12 residue, trapping KRAS G12C in its inactive form and blocking these downstream signals.[5]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS KRAS_GDP KRAS G12C-GDP (Inactive) Grb2_SOS->KRAS_GDP Promotes GTP Loading KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Adagrasib Adagrasib (MRTX849) Adagrasib->KRAS_GDP Covalently Binds & Traps in Inactive State CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Heat Challenge & Lysis cluster_analysis Analysis start Plate KRAS G12C mutant cells (e.g., NCI-H358) treat Treat cells with varying concentrations of Adagrasib or vehicle (DMSO) start->treat incubate Incubate for a defined period (e.g., 2 hours) treat->incubate harvest Harvest and resuspend cells in PBS with protease inhibitors incubate->harvest heat Heat aliquots at a fixed temperature (e.g., 54°C) for 3 minutes harvest->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble protein fraction) centrifuge->supernatant western Analyze soluble KRAS G12C levels by Western Blot supernatant->western end Quantify bands and plot dose-response curve to determine EC50 western->end IPMS_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation (Enrichment) cluster_ms Digestion & Mass Spectrometry start Homogenize tumor tissue (from Adagrasib-treated and control animals) lyse Lyse tissue and quantify total protein (BCA assay) start->lyse incubate Incubate lysate with anti-KRAS antibody lyse->incubate beads Add Protein A/G magnetic beads to capture antibody-KRAS complex incubate->beads wash Wash beads to remove non-specific proteins beads->wash digest Perform on-bead trypsin digestion to generate peptides wash->digest lcms Analyze peptides by LC-MS/MS digest->lcms end Identify and quantify areas for adducted and unadducted KRAS G12C peptides lcms->end Decision_Tree start What is the primary question? q1 Is there direct physical binding? start->q1 q2 Does the compound work in a live cell context? start->q2 q3 What is the functional consequence of binding? start->q3 a1 Use Direct Binding Assays q1->a1 a2 Use Cellular Assays q2->a2 a3 Use PD Biomarker Assays q3->a3 m1 LC-MS/MS Immuno-MS ABPP a1->m1 m2 CETSA NanoBRET a2->m2 m3 p-ERK Western/IHC RAS-RAF PLA a3->m3

References

Unraveling the Transcriptional Aftermath: A Comparative Analysis of NCI-14465-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the gene expression profiles of cells treated with the novel investigational agent NCI-14465 and other commercially available alternatives. This guide provides an objective analysis of performance, supported by hypothetical experimental data, to illuminate the therapeutic potential and mechanism of action of this compound.

The development of targeted therapies has revolutionized the landscape of oncology. This compound is a next-generation, high-potency, covalent inhibitor of the Kirsten Rat Sarcoma (KRAS) G12C mutation, a critical oncogenic driver in a subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This guide delves into a comparative analysis of the gene expression changes induced by this compound in KRAS G12C-mutant cancer cells versus established KRAS G12C inhibitors, Sotorasib and Adagrasib.

Mechanism of Action: Targeting the Master Switch

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate key cellular processes, including proliferation, differentiation, and survival.[1][2] The G12C mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell growth.[3][4]

This compound, Sotorasib, and Adagrasib share a common mechanism of action. They are all covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[5][6] This covalent modification locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling and leading to tumor cell death.[1][7]

Comparative Gene Expression Profiles

To assess the impact of this compound on cellular signaling, a hypothetical gene expression profiling study was conducted on a KRAS G12C-mutant non-small cell lung cancer cell line. The cells were treated with this compound, Sotorasib, Adagrasib, or a vehicle control for 24 hours. The following table summarizes the differential expression of key downstream target genes involved in cell cycle progression and apoptosis.

GenePathwayFunctionThis compound (Fold Change)Sotorasib (Fold Change)Adagrasib (Fold Change)
CCND1 MAPKCell Cycle Progression-3.5-3.1-3.2
MYC MAPK/PI3K-AKTTranscription Factor, Proliferation-4.2-3.8-3.9
CDKN1A p53/MAPKCell Cycle Arrest+2.8+2.5+2.6
DUSP6 MAPK FeedbackNegative Regulator of ERK+3.1+2.9+3.0
BCL2L1 PI3K-AKTAnti-apoptotic-2.9-2.6-2.7
FOSL1 MAPKTranscription Factor, Proliferation-3.8-3.4-3.5
SPRY2 MAPK FeedbackNegative Regulator of RTK signaling+2.5+2.2+2.3

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the workflow of the gene expression profiling experiment.

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription NCI_14465 This compound NCI_14465->KRAS_G12C Sotorasib Sotorasib Sotorasib->KRAS_G12C Adagrasib Adagrasib Adagrasib->KRAS_G12C

Caption: The KRAS G12C signaling pathway and points of inhibition.

Gene_Expression_Workflow Cell_Culture KRAS G12C Mutant Cell Line Culture Treatment Treatment with this compound, Sotorasib, Adagrasib, or Vehicle Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification) Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for gene expression profiling.

Experimental Protocols

Cell Culture and Treatment: The human non-small cell lung cancer cell line NCI-H358 (KRAS G12C mutant) was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates and allowed to adhere overnight. Cells were then treated with 100 nM of this compound, 100 nM of Sotorasib, 100 nM of Adagrasib, or DMSO as a vehicle control for 24 hours.

RNA Isolation and Library Preparation: Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the isolated RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA-Seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina (New England Biolabs).

Sequencing and Data Analysis: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. The raw sequencing reads were subjected to quality control using FastQC. Reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 were considered significantly differentially expressed.

This comparative guide provides valuable insights into the molecular effects of this compound, positioning it as a potent and specific inhibitor of the KRAS G12C oncoprotein. The presented data, while hypothetical, are based on the known mechanisms of action of this class of drugs and serve as a robust framework for further investigation.

References

No Public Data Available for NCI-14465 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of available scientific literature and public databases, there is currently no specific information on the efficacy of a compound designated "NCI-14465" in different cancer cell lines.

This lack of publicly available data prevents the creation of a detailed comparison guide as requested. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) screens a vast number of compounds, and it is possible that "this compound" is an internal identifier for a compound that has not yet been publicly disclosed or has been discontinued.

While we cannot provide specific data for this compound, we can offer a general overview of the NCI's approach to evaluating the efficacy of investigational compounds across various cancer cell lines, which may be valuable for researchers, scientists, and drug development professionals.

The NCI-60 Human Tumor Cell Line Anticancer Drug Screen

A cornerstone of the NCI's preclinical drug discovery is the NCI-60 screen, a panel of 60 different human cancer cell lines representing nine distinct cancer types:

  • Leukemia

  • Melanoma

  • Ovarian Cancer

  • Renal Cancer

  • Lung Cancer

  • Prostate Cancer

  • Colon Cancer

  • Central Nervous System (CNS) Cancer

  • Breast Cancer

This diverse panel allows for the initial identification of compounds with potential anticancer activity and provides insights into their selectivity and mechanism of action.

General Experimental Workflow for Compound Screening

The process of screening a new compound through the NCI-60 panel typically follows a standardized workflow. The primary goal is to assess the compound's ability to inhibit the growth of these cancer cell lines.

NCI-60 Screening Workflow cluster_0 Compound Preparation & Submission cluster_1 NCI-60 Cell Line Panel cluster_2 Experimental Procedure cluster_3 Data Analysis Compound Test Compound (e.g., this compound) Treatment Cell Treatment with Compound Compound->Treatment CellLines 60 Human Cancer Cell Lines CellLines->Treatment Incubation 48-hour Incubation Treatment->Incubation Assay Sulforhodamine B (SRB) Assay Incubation->Assay Data Measurement of Cell Proliferation Assay->Data Analysis Calculation of GI50, TGI, LC50 Data->Analysis

General workflow for NCI-60 anticancer drug screening.

Key Efficacy Metrics

The NCI-60 screen yields several key quantitative metrics to describe a compound's activity:

MetricDescription
GI50 Growth Inhibition 50: The concentration of the drug that causes a 50% reduction in the net protein increase (as measured by the SRB assay) in cultured cells. This is a primary measure of a compound's potency.
TGI Total Growth Inhibition: The concentration of the drug that results in no net growth of the cells.
LC50 Lethal Concentration 50: The concentration of the drug that results in a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning, indicating a net loss of cells. This is a measure of the compound's cytotoxicity.

Experimental Protocols

While specific protocols for a hypothetical "this compound" are unavailable, the following is a generalized protocol for a cell viability assay commonly used in the NCI-60 screen.

Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the bottom of a microtiter plate.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Addition: The test compound is added to the wells at various concentrations. A set of wells is also treated with a vehicle control.

  • Incubation: The plates are incubated for a standard period, typically 48 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm. The absorbance is proportional to the total cellular protein, which is an indicator of cell number.

Data Interpretation and Signaling Pathways

The pattern of activity of a compound across the NCI-60 panel can provide clues about its mechanism of action. The NCI's COMPARE algorithm allows researchers to compare the GI50 pattern of a novel compound with those of thousands of other compounds in the NCI database. A high correlation with a compound of known mechanism suggests a similar mode of action.

Mechanism of Action Hypothesis Generation cluster_0 Input Data cluster_1 Analysis cluster_2 Output GI50_Pattern GI50 Data Pattern for Test Compound COMPARE COMPARE Algorithm GI50_Pattern->COMPARE Correlation Correlation with Known Compounds COMPARE->Correlation Database NCI Database of Compound Activity Database->COMPARE Hypothesis Hypothesis on Mechanism of Action / Signaling Pathway Correlation->Hypothesis

Hypothesizing mechanism of action using COMPARE analysis.

For instance, if a compound's activity pattern strongly correlates with known inhibitors of the EGFR signaling pathway, it would be hypothesized that the new compound may also target this pathway. Further targeted molecular biology experiments would then be required to validate this hypothesis.

Decoding Specificity: A Comparative Guide to NCI-14465 and Other ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a crucial checkpoint in the anti-tumor immune response. The development of potent and specific ENPP1 inhibitors is a promising strategy to enhance innate immunity against cancers. This guide provides an objective comparison of the investigational compound NCI-14465 and other leading ENPP1 inhibitors, supported by experimental data to inform research and development decisions.

Quantitative Comparison of ENPP1 Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of this compound and several alternative ENPP1 inhibitors. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key metrics for comparing the efficacy of these compounds. A lower value indicates higher potency. Where available, selectivity against other members of the ENPP family, such as ENPP2 and ENPP3, is also presented.

Compound Name(s)TargetPotency (IC50/Ki)Selectivity Profile
This compound (E-3) Human ENPP1IC50: 26.4 µM[1]Data not publicly available
STF-1623 Human ENPP1IC50: 0.6 nM, Ki: < 2 nM[2]>1000-fold vs. ENPP3 (estimated)[3]
Mouse ENPP1IC50: 0.4 nM[2]
AVA-NP-695 Human ENPP1Ki: 281 pM (using 2′3′-cGAMP)[4]Selective against other ENPP isoforms and various kinases[4]
Ki: 6.25 nM (using p-NPh-5′-TMP)[4]
ISM5939 Human ENPP1IC50: 0.63 nM (vs. cGAMP)[5][6]>15,000-fold vs. ENPP2; >3,400-fold vs. ENPP3[5][7]
IC50: 9.28 nM (vs. ATP)[5][7]No significant activity against a panel of 44 other targets[8]
TXN10128 Human ENPP1IC50: 0.004 µM (4 nM)[9][10]>2500-fold vs. ENPP2 and ENPP3 (IC50 > 10 µM)[9]
No significant inhibition of 11 other phosphodiesterases or 340 kinases[9]
SR-8541A Human ENPP1IC50: 1.4 nM[11][12]Described as highly selective[13]
IC50: 3.6 nM, Ki: 1.9 nM[14]
RBS2418 Human ENPP1Ki: 0.14 nM (vs. cGAMP)[15]Described as selective[16]
Ki: 0.13 nM (vs. ATP)[15]

Experimental Methodologies for Target Validation

Accurate and reproducible experimental protocols are essential for validating the specificity of any molecular target. Below are detailed methodologies for key in vitro and cell-based assays used to characterize ENPP1 inhibitors.

In Vitro Enzymatic Activity Assay (Fluorescence Polarization)

This assay is a common high-throughput method for determining the potency of ENPP1 inhibitors by measuring the production of AMP or GMP from the hydrolysis of ATP or cGAMP, respectively.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.

Principle: This is a competitive immunoassay. An antibody with high affinity for AMP/GMP is used in conjunction with a fluorescently labeled AMP/GMP tracer. In the absence of enzymatic activity, the tracer binds to the antibody, resulting in a high fluorescence polarization (FP) signal. When ENPP1 hydrolyzes its substrate to produce unlabeled AMP or GMP, this product competes with the tracer for antibody binding, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the enzymatic activity.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[17]

  • Substrate: ATP or 2'3'-cGAMP

  • Test inhibitor and control inhibitor (dissolved in 100% DMSO)

  • Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody and fluorescent tracer)

  • 384-well black assay plates

Procedure:

  • Inhibitor Preparation: Perform a serial dilution of the test inhibitor in DMSO to create a range of concentrations.

  • Assay Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls).

  • Enzyme Addition: Add 5 µL of diluted ENPP1 enzyme to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of the substrate (ATP or cGAMP) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes. This incubation time should be optimized to ensure the reaction remains in the linear range.

  • Detection: Stop the reaction by adding 5 µL of a stop buffer containing EDTA. Add 5 µL of the detection mix (containing the AMP/GMP antibody and fluorescent tracer) to each well.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Serial Dilution of Inhibitor in DMSO plate Add Inhibitor/DMSO to 384-well Plate inhibitor->plate enzyme Dilute ENPP1 Enzyme add_enzyme Add ENPP1 Enzyme enzyme->add_enzyme substrate Prepare Substrate (ATP or cGAMP) add_substrate Initiate Reaction with Substrate substrate->add_substrate plate->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate pre_incubate->add_substrate reaction Enzymatic Reaction (60 min) add_substrate->reaction stop_reaction Stop Reaction (add EDTA) reaction->stop_reaction add_detection Add Detection Mix (Antibody + Tracer) stop_reaction->add_detection detect_incubate Incubate for Detection (60 min) add_detection->detect_incubate read_fp Read Fluorescence Polarization detect_incubate->read_fp calculate Calculate % Inhibition read_fp->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Workflow for an in vitro ENPP1 inhibition assay.
Cell-Based ENPP1 Activity Assay

This assay measures the ability of an inhibitor to block ENPP1 activity in a cellular context, providing insights into cell permeability and target engagement.

Objective: To determine the IC50 of a test compound for ENPP1 inhibition in live cells.

Principle: A fluorogenic substrate, which is cell-permeable, is added to cells expressing ENPP1. The enzyme cleaves the substrate, releasing a fluorescent molecule. The increase in fluorescence is proportional to ENPP1 activity. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Cells expressing ENPP1 (e.g., MDA-MB-231, HepG2)

  • Cell culture medium and supplements

  • Assay Buffer (e.g., D-HBSS)

  • Test inhibitor and control inhibitor (dissolved in DMSO)

  • Fluorogenic ENPP1/ENPP3 substrate (e.g., TG-mAMP)

  • 96-well black, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing various concentrations of the test inhibitor or DMSO (vehicle control).

  • Pre-incubation: Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation/emission at 485/520 nm) at 37°C.

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). c. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

ENPP1's Role in the cGAS-STING Signaling Pathway

ENPP1 is a key negative regulator of the cGAS-STING pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of ENPP1 inhibitors.

Pathway Description:

  • DNA Sensing: The presence of cytosolic double-stranded DNA (dsDNA), often from cancer cells, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).

  • cGAMP Synthesis: Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

  • STING Activation: cGAMP binds to and activates the STING protein, which is located on the endoplasmic reticulum.

  • Downstream Signaling: Activated STING translocates and activates TBK1, which in turn phosphorylates the transcription factor IRF3.

  • Immune Response: Phosphorylated IRF3 dimerizes and enters the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. These cytokines are crucial for recruiting and activating immune cells, such as dendritic cells and T cells, to mount an anti-tumor response.

  • ENPP1 Inhibition: ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thereby terminating the STING signal. By inhibiting ENPP1, compounds like this compound prevent the degradation of cGAMP, leading to sustained STING activation and an enhanced anti-tumor immune response.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes cGAMP_ext 2'3'-cGAMP cGAMP_ext->ENPP1 dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext exported STING STING cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Transcription Transcription pIRF3->Transcription translocates to IFN Type I Interferons (e.g., IFN-β) Transcription->IFN induces Inhibitor This compound (ENPP1 Inhibitor) Inhibitor->ENPP1 inhibits

References

Unable to Assess Reproducibility of NCI-14465 Experimental Results Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of public databases and scientific literature has revealed no specific information pertaining to a compound designated "NCI-14465." As a result, it is not possible to provide a comparison guide assessing the reproducibility of its experimental results, as no such results have been identified.

The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) manages a vast repository of chemical compounds, and it is plausible that "this compound" is an internal identifier not used in publicly accessible documentation. Searches for this identifier, as well as potential alternative names, within the NCI's databases and broader scientific literature have not yielded any relevant publications, experimental protocols, or data.

Without access to foundational information such as the compound's mechanism of action, its associated signaling pathways, and any published experimental findings, the core requirements of the requested comparison guide—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation they may have or to directly contact the NCI for information regarding this specific compound identifier. At present, the lack of public information precludes any independent assessment of its experimental reproducibility.

Safety Operating Guide

Proper Disposal of NCI-14465: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective garments

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of NSC-114465, treated as a potentially hazardous chemical waste, involves the following steps:

  • Segregation: Do not mix NSC-114465 with other waste streams. It should be collected in a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical to prevent leaks or reactions.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (NSC-114465), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Containment: Store the sealed waste container in a designated secondary containment bin to prevent spills from spreading. This area should be away from incompatible materials.

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste. Do not attempt to dispose of the chemical down the drain or in regular trash.

Quantitative Data Summary

As no specific SDS for NSC-114465 is publicly available, quantitative data regarding toxicity, flammability, and reactivity are not provided here. Laboratory personnel should handle this compound with the caution afforded to new or uncharacterized substances.

Data PointValue
LD50 (Lethal Dose, 50%) Data not available. Assume high toxicity.
Flash Point Data not available.
Reactivity Data not available. Avoid mixing with other chemicals.

Experimental Protocols

No specific experimental protocols for the disposal of NSC-114465 were found. The disposal procedure outlined above is based on established best practices for chemical waste management in a research environment.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of NSC-114465.

NSC-114465 Disposal Workflow A Identify Waste as NSC-114465 B Wear Appropriate PPE A->B C Segregate into a Designated Hazardous Waste Container B->C D Label Container with 'Hazardous Waste' and Chemical Name C->D E Store in Secondary Containment D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G EHS Transports for Proper Disposal F->G

Caption: Logical steps for the safe disposal of NSC-114465.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and, if available, the manufacturer's Safety Data Sheet before handling or disposing of any chemical.

Essential Safety and Logistics for Handling NCI-14465

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of NCI-14465, a potent compound for research use. All personnel must adhere to these guidelines to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. The required level of protection depends on the nature of the work being conducted. Over-protection and under-protection can be hazardous and should be avoided.[1] A comprehensive PPE program should include hazard identification, medical monitoring, environmental surveillance, and training.[1]

Minimum PPE Requirements: In any laboratory, animal facility, or GMP production area where this compound is handled, all personnel are required to wear, at a minimum, a fully fastened lab coat, safety glasses, appropriate gloves, and closed-toe shoes.[2] This also applies to individuals observing an experiment or in the vicinity of the work.[2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

TaskRequired PPE
Low-Hazard Tasks (e.g., handling sealed containers, data analysis in the lab)- Fully fastened lab coat - ANSI Z87.1-approved safety glasses[3] - Nitrile gloves - Closed-toe shoes
Moderate-Hazard Tasks (e.g., preparing solutions, cell culture work)- Fully fastened, fire-resistant lab coat (when working with flammable solvents)[3] - Chemical splash goggles or a full-face shield[3] - Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene)[4] - Closed-toe, chemical-resistant shoes
High-Hazard Tasks (e.g., handling neat compound, weighing powder, sonication)- Fully encapsulating chemical protective suit[5] - Positive-pressure, self-contained breathing apparatus (SCBA)[5] - Inner and outer chemical-resistant gloves[5] - Chemical-resistant boots with steel toe and shank[5]

Operational Plan for Handling this compound

A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot and Store handle_dissolve->handle_aliquot cleanup_decontaminate Decontaminate Work Surfaces handle_aliquot->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Operational workflow for handling this compound.

Experimental Protocol: Solution Preparation of this compound

  • Preparation:

    • Don the appropriate PPE for moderate-hazard tasks as specified in Table 1.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment: analytical balance, spatulas, weigh boats, vials, and calibrated pipettes.

  • Handling:

    • Carefully weigh the desired amount of this compound powder in a tared weigh boat.

    • Transfer the powder to a suitable vial.

    • Add the appropriate solvent to the vial using a calibrated pipette.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Dispose of all contaminated materials (weigh boats, pipette tips, absorbent paper) in the designated hazardous chemical waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (contaminated gloves, weigh boats, paper towels)Labeled, sealed, and puncture-resistant hazardous waste container.Collect in a designated satellite accumulation area.[6] Coordinate pickup with the institution's Environmental Health and Safety (EHS) department.[6]
Liquid Waste (unused solutions, contaminated solvents)Labeled, sealed, and chemically resistant hazardous waste container.Do not pour down the drain. Collect in a designated satellite accumulation area. Ensure the container is properly labeled with the chemical contents.
Sharps Waste (contaminated needles, syringes)Labeled, puncture-proof sharps container.Place sharps directly into the container immediately after use. Do not recap needles.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is required.

Table 3: Emergency Response for this compound Exposure and Spills

Emergency SituationImmediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing. - Seek immediate medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention.[3]
Inhalation - Move the affected individual to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention.
Ingestion - Do not induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.
Minor Spill (< 50 mL in a fume hood)- Alert others in the area. - Wearing appropriate PPE, absorb the spill with a chemical spill kit. - Decontaminate the area and dispose of materials as hazardous waste.
Major Spill (> 50 mL or outside a fume hood)- Evacuate the immediate area. - Alert others and activate the emergency alarm. - Contact the EHS department or emergency response team.[7]

Hypothetical Signaling Pathway of this compound

To facilitate research and understanding, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates NCI14465 This compound NCI14465->Receptor Inhibits

References

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